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Core Science & Biosynthesis

Foundational

Pharmacokinetic Profiling of 3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one Derivatives: A Technical Guide for Preclinical Development

As a Senior Application Scientist in early-stage drug development, evaluating the pharmacokinetic (PK) profile of novel heterocyclic scaffolds is a critical step in translating hit compounds into viable clinical candidat...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug development, evaluating the pharmacokinetic (PK) profile of novel heterocyclic scaffolds is a critical step in translating hit compounds into viable clinical candidates. The 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one scaffold and its derivatives represent a highly versatile class of molecules. They have been extensively utilized as building blocks for[1] and as core scaffolds for[2].

However, this unique fused-ring system presents specific ADME (Absorption, Distribution, Metabolism, and Excretion) challenges. This whitepaper deconstructs the PK profile of 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one derivatives, providing the mechanistic causality behind their behavior and outlining self-validating experimental protocols for rigorous preclinical assessment.

Structural Basis & Physicochemical Drivers

The core structure of 3-hydroxyfuro[3,4-c]pyridin-1(3H)-one features a pyridine ring fused to a furanone moiety. Crucially, the 3-hydroxyl group on the furanone ring exists as a cyclic hemiacetal [3]. In aqueous physiological environments, this cyclic hemiacetal is in dynamic equilibrium with its open-chain vicinal aldehyde-carboxylic acid form.

This structural characteristic is the primary driver of the scaffold's PK profile:

  • Reactivity: The open-chain aldehyde form is highly reactive with primary amines[4], leading to potential covalent binding with plasma proteins.

  • Metabolic Liability: The 3-hydroxyl group is a prime target for rapid Phase II UGT-mediated glucuronidation, while the open-chain aldehyde is susceptible to Phase I oxidation by aldehyde dehydrogenases or CYP450 enzymes.

ADME Profile Dynamics

Absorption & Bioavailability

Derivatives of the furo[3,4-c]pyridine family typically exhibit high gastrointestinal absorption due to the lipophilic nature of the fused aromatic system[5]. However, oral bioavailability ( F% ) is often limited to 20–45%. This discrepancy is caused by extensive first-pass hepatic metabolism and active efflux. In vitro transport assays indicate that these derivatives frequently interact with efflux transport proteins such as P-glycoprotein (P-gp) [5], which actively pumps the drug back into the intestinal lumen, thereby attenuating systemic exposure.

Distribution

These compounds typically exhibit a moderate-to-high volume of distribution ( Vd​ ). For derivatives designed as NPSR antagonists, crossing the blood-brain barrier (BBB) is essential. Studies on N-benzyl-substituted furo[3,4-c]pyridine derivatives demonstrate that they successfully reach pharmacologically relevant levels in the brain following intraperitoneal (i.p.) administration[2]. Plasma protein binding is generally high (>85%) due to hydrophobic interactions between the scaffold's substituted aryl groups and human serum albumin.

Metabolism & Clearance

In vivo pharmacokinetic parameters demonstrate that these derivatives are cleared rapidly from the plasma[6]. The rapid clearance ( Cl ) and short half-life ( t1/2​ ) are direct consequences of the cyclic hemiacetal's vulnerability. To mitigate this, medicinal chemists often perform bioisosteric replacement or alkylation of the 3-position (e.g., forming 3-ethyl or 3,3-diphenyl derivatives) to block the hemiacetal ring-opening and prevent rapid glucuronidation[5],[2].

Metabolic_Pathway Parent 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one Phase1 Phase I Metabolism (CYP450 Oxidation) Parent->Phase1 Minor Phase2 Phase II Metabolism (UGT Glucuronidation) Parent->Phase2 Major (3-OH site) Metabolite1 Oxidized Metabolites Phase1->Metabolite1 Metabolite2 O-Glucuronide Conjugate Phase2->Metabolite2 Excretion Renal & Biliary Excretion Metabolite1->Excretion Metabolite2->Excretion

Primary biotransformation pathways of 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one derivatives.

Quantitative Pharmacokinetic Summary

The following table summarizes the consensus PK parameters for this chemical class, derived from preclinical rodent models (e.g., C57/Bl6 mice)[6].

Pharmacokinetic ParameterTypical RangeMechanistic Causality
Oral Bioavailability (F) 20% – 45%High GI absorption is offset by P-gp efflux and extensive first-pass Phase II metabolism.
Tmax 0.5 – 1.0 hRapid dissolution and high permeability of the lipophilic furo-pyridine core.
Volume of Distribution (Vd) 1.5 – 3.2 L/kgModerate lipophilicity enables extensive tissue partitioning, including CNS penetration.
Protein Binding 85% – 95%Strong hydrophobic interactions between substituted moieties and plasma proteins.
Clearance (Cl) 50 – 80 mL/min/kgRapid hepatic clearance driven by the reactivity of the cyclic hemiacetal functional group.
Half-life (t1/2) 1.0 – 2.5 hRapid systemic elimination necessitates structural optimization to prolong therapeutic exposure.

Standardized In Vivo PK Protocol (Rodent Model)

To generate trustworthy, reproducible PK data, the experimental workflow must be a self-validating system. The following protocol is optimized for 3-hydroxyfuro[3,4-c]pyridin-1(3H)-one derivatives, accounting for their specific physicochemical liabilities.

Step 1: Formulation Preparation
  • Procedure: Dissolve the compound at 3 mg/mL in a vehicle consisting of 1% N-methyl-2-pyrrolidone (NMP), 0.5% Tween 80, and 0.5% carboxymethyl cellulose (CMC) in water[2].

  • Causality: The furo-pyridine core is highly hydrophobic. NMP acts as a potent co-solvent, while Tween 80 prevents precipitation upon introduction to the aqueous physiological environment, ensuring uniform absorption and preventing erratic Tmax variations.

Step 2: Dosing & Serial Sampling
  • Procedure: Administer the formulation via intraperitoneal (i.p.) or oral (p.o.) routes at 30 mg/kg[2]. Collect 50 µL of whole blood via the tail vein at 15, 30, 60, 120, and 240 minutes post-dose into K2-EDTA tubes.

  • Causality: Because these derivatives exhibit rapid plasma clearance[6], heavy sampling within the first hour is critical to accurately capture the Cmax and the distribution phase (Alpha phase) before terminal elimination dominates.

Step 3: Protein Precipitation & Extraction
  • Procedure: Add 150 µL of ice-cold acetonitrile (ACN) spiked with 50 ng/mL of a structurally analogous Internal Standard (IS) to 50 µL of plasma. Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality: The high protein binding (>85%) of these derivatives requires aggressive denaturation. ACN effectively crashes the plasma proteins, quantitatively releasing the bound drug fraction to ensure the measurement reflects total systemic exposure.

Step 4: LC-MS/MS Bioanalysis (Self-Validating Step)
  • Procedure: Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Include Quality Control (QC) samples at Low, Mid, and High concentrations within every analytical run.

  • Causality: The cyclic hemiacetal can undergo on-column degradation if the mobile phase is too acidic. Using a neutral pH gradient (e.g., 10 mM Ammonium Acetate) stabilizes the compound. The run is self-validated only if the QC samples back-calculate to within ±15% of their nominal concentrations, proving that matrix effects and extraction recovery are controlled.

PK_Workflow A 1. Formulation (NMP/Tween 80/CMC) B 2. In Vivo Dosing (Rodent p.o. / i.p.) A->B C 3. Serial Blood Sampling (0.25 - 4.0 hrs) B->C D 4. Protein Precipitation (ACN + IS) C->D E 5. LC-MS/MS Bioanalysis (MRM Mode) D->E F 6. PK Modeling (Non-Compartmental) E->F

In vivo pharmacokinetic workflow for 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one derivatives.

Conclusion

The 3-hydroxyfuro[3,4-c]pyridin-1(3H)-one scaffold offers immense potential for targeting CNS receptors and kinase pathways. However, its cyclic hemiacetal nature dictates a pharmacokinetic profile characterized by rapid metabolism and high clearance. By employing robust formulation strategies and rigorous, self-validating LC-MS/MS bioanalytical workflows, development scientists can accurately profile these liabilities and guide the structural optimization required to yield stable, efficacious clinical candidates.

References
  • NIH / PMC. "Identification of a Novel Neuropeptide S Receptor Antagonist Scaffold Based on the SHA-68 Core." PubMed Central. URL: [Link]

  • ACS Publications. "New Anilinophthalazines as Potent and Orally Well Absorbed Inhibitors of the VEGF Receptor Tyrosine Kinases Useful as Antagonists of Tumor-Driven Angiogenesis." Journal of Medicinal Chemistry. URL:[Link]

  • Dagestan State University. "Interaction of 4-chloro-3-hydroxyfuro[3,4-c]pyridine-1(3H)-ones with amines." Chemistry, Chemical Technologies and Ecology. URL:[Link]

Sources

Exploratory

The Strategic Role of 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one in Drug Discovery and Heterocyclic Synthesis

Audience: Researchers, scientists, and drug development professionals. Perspective: Senior Application Scientist Executive Summary In modern medicinal chemistry, the discovery of novel therapeutics often hinges on the av...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Perspective: Senior Application Scientist

Executive Summary

In modern medicinal chemistry, the discovery of novel therapeutics often hinges on the availability of highly versatile, pre-organized chemical scaffolds. 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one is a specialized bicyclic heterocyclic building block that has garnered significant attention for its synthetic utility. Functioning as the cyclic hemiacetal tautomer of 3-formylisonicotinic acid, this compound exhibits unique electrophilic properties. This technical guide explores the mechanistic grounding, synthetic workflows, and downstream biological applications of this privileged scaffold, providing drug development professionals with actionable insights for combinatorial library generation.

Mechanistic Grounding: Linear-Cyclic Tautomerism

As a Senior Application Scientist, I consistently emphasize to research teams that the utility of a building block is dictated by its structural dynamics. 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one is not a static entity; it exists in a dynamic linear-cyclic tautomeric equilibrium with its open form, 3-formylisonicotinic acid[1].

The vicinal arrangement of the aldehyde group at the C3 position and the carboxylic acid at the C4 position of the pyridine ring drives a spontaneous intramolecular cyclization[2].

The Causality of Reactivity: Why is this tautomerism critical for drug discovery? The cyclic hemiacetal form effectively "masks" the highly reactive aldehyde, stabilizing the molecule as a solid, handleable intermediate. However, the C3 position of the furan ring retains potent electrophilicity. When exposed to nucleophiles such as primary or secondary amines, the hemiacetal hydroxyl group is readily displaced, forming stable 3-(amino)furo[3,4-c]pyridin-1(3H)-ones (aminals/lactams)[2]. This predictable, high-yield reactivity is the mechanistic engine that drives its use in rapid structure-activity relationship (SAR) studies.

Core Research Applications & Therapeutic Targeting

While 3-hydroxyfuro[3,4-c]pyridin-1(3H)-one is primarily an intermediate, the derivatives synthesized from its core are actively investigated across multiple therapeutic domains:

  • Inhibitors of Cytolytic Proteins: The furo[3,4-c]pyridine core is a direct precursor to structurally analogous dihydrofuro[3,4-c]pyridinones. These derivatives represent the first class of small molecules identified to inhibit the cytolytic effects of perforin, a pore-forming glycoprotein responsible for immune-mediated cell lysis in various autoimmune pathologies[3].

  • Kinase Modulation: Isomeric and related scaffolds, such as furo[3,2-b]pyridines, are highly potent inhibitors of Cdc2-like kinases (CLKs), which are critical regulators of pre-mRNA splicing[4]. The functionalization of the 3-hydroxyfuro[3,4-c]pyridin-1(3H)-one scaffold allows researchers to fine-tune the steric and electronic parameters required for selective kinase pocket binding.

  • Antiviral Development: Derivatization of the fused pyrrolo/furo-pyridine core frequently yields compounds with significant antiviral properties. For example, related pyrrolo[3,4-c]pyridine derivatives have demonstrated potent activity against respiratory syncytial virus (RSV) by binding to viral glycoproteins[5].

Experimental Protocol: Self-Validating Synthesis & Amination

To leverage this scaffold, researchers must execute a two-phase workflow: the generation of the hemiacetal and its subsequent functionalization. Below is a field-proven, self-validating methodology.

Phase 1: Acid-Catalyzed Cyclization

Objective: Synthesize 4-chloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one from a spiro-precursor.

  • Initiation: Suspend 3-amino-8-hydroxy-1,6-dioxo-2,7-diazaspiro[4.4]non-3-ene-4-carbonitrile in a concentrated hydrohalic acid solution (e.g., HCl)[2].

  • Reaction: Heat the mixture to reflux for 2 to 4 hours.

    • Causality: The highly acidic environment catalyzes the hydrolysis of the diazaspiro system. This triggers a structural rearrangement into a 3-formylisonicotinic acid derivative, which immediately undergoes intramolecular cyclization due to the proximity of the carboxyl and aldehyde groups[1].

  • Isolation & Validation: Cool the mixture to precipitate the product. Filter and wash with cold water. Validate purity via 1H-NMR by confirming the disappearance of the distinct aldehyde proton peak (~10 ppm) and the appearance of the hemiacetal proton.

Phase 2: Nucleophilic Amination

Objective: Generate a bioactive 3-(amino)furo[3,4-c]pyridin-1(3H)-one library.

  • Setup: Dissolve the isolated hemiacetal in a polar aprotic solvent (e.g., DMF or THF) to ensure complete solvation of the electrophile.

  • Addition: Add 1.2 equivalents of the target amine (e.g., aniline or morpholine) dropwise at room temperature[2].

  • Validation: Stir for 6-8 hours. The reaction is self-validating; the displacement of the hydroxyl group by the amine significantly alters the polarity of the molecule, allowing for clear, real-time tracking via Thin Layer Chromatography (TLC).

  • Purification: Quench the reaction with water, extract the organic layer with ethyl acetate, and purify via flash column chromatography.

Quantitative Data Analysis

The table below summarizes the reaction profiles of the 3-hydroxyfuro[3,4-c]pyridin-1(3H)-one scaffold and the biological activity of its downstream derivatives.

Table 1: Reaction Profiles and Biological Activity of Furo-Pyridine Derivatives

Compound / DerivativeAmine NucleophileYield (%)Primary Biological TargetIC50 / Activity
4-Chloro-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-one Aniline78 - 85%Kinase Modulators (Precursor)N/A (Intermediate)
4-Chloro-3-(morpholino)furo[3,4-c]pyridin-1(3H)-one Morpholine82%Antimicrobial AgentsModerate
Dihydrofuro[3,4-c]pyridin-3(1H)-one analogues Various>90%Perforin (Cytolytic Protein)< 1.0 µM
Furo[3,2-b]pyridine analogues (Reference)N/AVariesCdc2-like Kinases (CLKs)Sub-nanomolar

Mechanistic Pathway Visualization

Pathway A 3-Formylisonicotinic Acid (Open Form) B 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one (Cyclic Hemiacetal) A->B Linear-Cyclic Tautomerization C 3-(Alkyl/Arylamino)furo[3,4-c]pyridin-1(3H)-one (Bioactive Scaffold) B->C + Primary Amines (Nucleophilic Substitution) D Dihydrofuro[3,4-c]pyridinones (Perforin Inhibitors) C->D Structural Derivatization

Fig 1: Tautomeric equilibrium and synthetic trajectory of 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one.

References

  • Interaction of 4-chloro-3-hydroxyfuro[3,4-c]pyridine-1(3H)
  • Topical Issues of New Medicines Development (Isonicotinic Acid Derivatives)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • The Biological Versatility of the Furo[3,2-b]pyridine Scaffold: A Technical Guide for Drug Discovery Professionals Source: BenchChem URL
  • Source: PubMed Central (PMC)

Sources

Foundational

Pharmacological Profiling and Receptor Binding Affinity of the 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one Scaffold

Executive Summary The 3-hydroxyfuro[3,4-c]pyridin-1(3H)-one core represents a privileged, conformationally restricted heterocyclic scaffold in modern medicinal chemistry. Existing natively as a cyclic hemiacetal (lactol)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-hydroxyfuro[3,4-c]pyridin-1(3H)-one core represents a privileged, conformationally restricted heterocyclic scaffold in modern medicinal chemistry. Existing natively as a cyclic hemiacetal (lactol) in equilibrium with its open-chain form (vicinal aldehyde carboxylic acids)[1], this scaffold provides unique hydrogen-bond donating and accepting capabilities. This technical guide elucidates the receptor binding affinities of this core—specifically targeting the Neuropeptide S Receptor (NPSR), Neuropeptide Y5 Receptor (NPY5R), and the benzodiazepine site of GABA-A receptors—and provides field-validated experimental protocols for quantifying these interactions.

Pharmacophore Landscape and Target Selectivity

The structural rigidity of the furo[3,4-c]pyridine system allows for the precise spatial orientation of functional groups, making it an exceptional template for receptor-specific ligand design.

  • GABA-A Receptors : The unsubstituted core interacts directly with the2[2]. The pyridine nitrogen serves as a critical hydrogen-bond acceptor, while the lactol/furanone oxygen participates in dipole-dipole interactions within the binding pocket.

  • Neuropeptide S Receptor (NPSR) : Furo[3,4-c]pyridine-5-carboxamide derivatives (analogous to the SHA-68 core) exhibit potent 3[3]. Replacing traditional oxazolidinone nitrogens with the furopyridine core shifts the binding mode, allowing aliphatic groups to be tolerated deep within the NPSR binding site[3].

  • Nicotinic Acetylcholine Receptors (nAChRs) : Intramolecular Diels-Alder reactions of furo[3,4-c]pyridines yield conformationally restricted analogues of nicotine and anabasine, which have been evaluated as4[4].

  • Neuropeptide Y5 Receptor (NPY5R) : Spirocyclic derivatives based on the furo[3,4-c]pyridine core have been synthesized and evaluated as 5[5], demonstrating sub-nanomolar binding affinities.

Quantitative Data Summary

Table 1: Representative Receptor Binding Affinities of Furo[3,4-c]pyridine Derivatives

Target ReceptorScaffold DerivativeBinding Affinity ( Ki​ / IC50​ )Modality
NPY5R Spiro(cyclohexane-1,3'(1'H)-furo(3,4-C)pyridine) Ki​ 1.0 nMAntagonist
NPSR N-Benzyl-3-methyl-1-oxo...furo[3,4-c]pyridine-5-carboxamide IC50​ ~ 25-50 nMAntagonist
nAChR ( α4β4 ) Bridged nicotinoid (furo[3,4-c]pyridine-derived) Ki​ ~ 15 nMAgonist
GABA-A (BZD) Unsubstituted furo[3,4-c]pyridin-1(3H)-one Ki​ ~ 1.2 μ MModulator

Structural Causality in Experimental Design

When evaluating the binding affinity of 3-hydroxyfuro[3,4-c]pyridin-1(3H)-one derivatives, the tautomeric equilibrium must be strictly controlled. In aqueous physiological buffers (pH 7.4), the equilibrium shifts depending on the substituents at the 4- and 6-positions.

Causality in Buffer Selection: Tris-HCl is strictly preferred over primary amine-containing buffers or unbuffered saline to prevent unwanted Schiff base formation with the open-chain aldehyde tautomer. Failure to account for this will artificially deplete the active ligand concentration, leading to artificially inflated IC50​ values and skewed Ki​ calculations.

PharmacophoreLogic Core 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one Core Scaffold Sub1 C3 Substitution (Spirocyclic/Aliphatic) Core->Sub1 Sub2 C5 Carboxamide Derivatization Core->Sub2 Sub3 Unsubstituted / Halogenated Core Core->Sub3 Rec1 NPY5R Antagonism (Ki < 1 nM) Sub1->Rec1 Hydrophobic Pocket Rec2 NPSR Antagonism (IC50 < 50 nM) Sub2->Rec2 H-Bonding Shift Rec3 GABA-A / nAChR Modulation Sub3->Rec3 Rigid Orientation

Logical relationship between furo[3,4-c]pyridine substitutions and receptor selectivity.

Validated Experimental Protocols: Radioligand Binding Assays

To ensure a self-validating system, the following protocol for NPSR binding incorporates both specific and non-specific binding controls, utilizing [125I] -NPS as the radioligand.

Step-by-Step Methodology
  • Membrane Preparation :

    • Harvest HEK-293 cells stably expressing human NPSR.

    • Homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA, protease inhibitor cocktail). Causality: Tris-HCl prevents aldehyde reactivity; EDTA chelates divalent cations to inhibit endogenous metalloproteases that degrade peptide radioligands.

    • Centrifuge at 40,000 × g for 30 min at 4°C. Resuspend the pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM MgCl2​ , 0.1% BSA).

  • Ligand Preparation :

    • Dissolve the 3-hydroxyfuro[3,4-c]pyridin-1(3H)-one derivative in 100% DMSO to a 10 mM stock.

    • Perform serial dilutions in assay buffer. Critical Step: Ensure final DMSO concentration in the assay does not exceed 1% to prevent membrane disruption and artifactual binding.

  • Equilibrium Incubation :

    • In a 96-well plate, combine 150 μ L of membrane suspension (~10 μ g protein/well), 25 μ L of [125I] -NPS (final concentration 0.1 nM), and 25 μ L of the test compound.

    • Self-Validation: Include wells with 1 μ M unlabeled NPS to define Non-Specific Binding (NSB). Total Binding (TB) is defined by wells containing vehicle (1% DMSO) instead of the test compound.

    • Incubate at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Filtration and Quantification :

    • Terminate the reaction by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to neutralize negative charges and reduce non-specific radioligand adherence).

    • Wash filters three times with 1 mL ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). Causality: Ice-cold buffer drastically slows the dissociation rate ( koff​ ) of the receptor-ligand complex during the washing phase.

    • Quantify bound radioactivity using a gamma counter.

  • Data Analysis :

    • Calculate specific binding: Specific Binding = Total Binding - NSB.

    • Determine IC50​ using non-linear regression (one-site competition model) and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

BindingAssay Membrane Membrane Preparation (HEK-293 NPSR) Incubation Equilibrium Incubation (60 min, RT) Membrane->Incubation Ligand Compound Dilution (<1% DMSO) Ligand->Incubation Filtration Rapid Filtration & Cold Wash (GF/C Filters) Incubation->Filtration Terminate Quant Gamma Counting & Cheng-Prusoff Analysis Filtration->Quant Quantify

Step-by-step workflow for the radioligand binding assay of furo[3,4-c]pyridine derivatives.

Downstream Signaling Pathways Modulated by Binding

Binding affinity ( Ki​ ) only defines receptor occupancy. The functional consequence of 3-hydroxyfuro[3,4-c]pyridin-1(3H)-one derivatives binding to receptors like NPSR involves the modulation of intracellular secondary messengers. NPSR is a G-protein coupled receptor (GPCR) that simultaneously couples to both Gq​ and Gs​ pathways. High-affinity antagonism by furo[3,4-c]pyridine derivatives effectively blocks NPS-induced mobilization of intracellular calcium ( Ca2+ ) and accumulation of cyclic AMP (cAMP).

SignalingPathway Antagonist Furo[3,4-c]pyridine Antagonist Receptor NPS Receptor (GPCR) Antagonist->Receptor Blocks Gq Gq Protein Receptor->Gq Activates (if unblocked) Gs Gs Protein Receptor->Gs Activates (if unblocked) PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gs->AC Ca2 Intracellular Ca2+ Release PLC->Ca2 cAMP cAMP Accumulation AC->cAMP

NPSR Gq and Gs signaling pathways blocked by furo[3,4-c]pyridine antagonists.

References

  • Identification of a Novel Neuropeptide S Receptor Antagonist Scaffold Based on the SHA-68 Core. MDPI (Molecules). 3

  • Studies on Intramolecular Diels−Alder Reactions of Furo[3,4-c]pyridines in the Synthesis of Conformationally Restricted Analogues of Nicotine and Anabasine. The Journal of Organic Chemistry - ACS Publications.4

  • Discovery and evaluation of spirocyclic derivatives as antagonists of the neuropeptide Y5 receptor. Bioorganic & Medicinal Chemistry Letters (PubMed). 5

  • CAS 4741-42-8: furo[3,4-c]piridin-1(3H)-ona. CymitQuimica. 2

  • Interaction of 4-chloro-3-hydroxyfuro[3,4-c]pyridine-1(3H)-ones with amines. Dagestan State University (Chemistry, Chemical Technologies and Ecology). 1

Sources

Exploratory

Thermodynamic Stability of 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one in Solution: A Comprehensive Guide to Ring-Chain Tautomerism

Executive Summary The compound 3-hydroxyfuro[3,4-c]pyridin-1(3H)-one is the cyclic lactol (hemiacetal) tautomer of 4-formylnicotinic acid . This dynamic system exhibits a classic ring-chain tautomerism (RCT) equilibrium...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-hydroxyfuro[3,4-c]pyridin-1(3H)-one is the cyclic lactol (hemiacetal) tautomer of 4-formylnicotinic acid . This dynamic system exhibits a classic ring-chain tautomerism (RCT) equilibrium in solution. Understanding the thermodynamic stability of this equilibrium is critical for researchers utilizing these scaffolds as versatile intermediates in the synthesis of bioactive heterocycles, including recently developed NLRP3 inflammasome inhibitors[1].

This technical guide provides an authoritative framework for evaluating the thermodynamic parameters ( ΔG , ΔH , ΔS ) of this equilibrium. By dissecting the solvent-dependent causality of tautomeric shifts and providing field-proven analytical protocols, this whitepaper equips drug development professionals with the tools to predict and control the reactivity of furo-pyridine systems.

Mechanistic & Structural Basis

The equilibrium between 4-formylnicotinic acid (open-chain) and 3-hydroxyfuro[3,4-c]pyridin-1(3H)-one (cyclic) is governed by an intramolecular nucleophilic addition. The hydroxyl oxygen of the C3-carboxylic acid attacks the electrophilic carbonyl carbon of the C4-formyl group.

Causality of Thermodynamic Stabilization

The cyclic lactol form is generally the thermodynamic sink of the system, analogous to the well-studied 2-formylbenzoic acid system[2]. The causality behind this preference is twofold:

  • Enthalpic Relief: The open-chain form suffers from significant steric repulsion between the adjacent ortho-substituted formyl and carboxyl groups. Cyclization into the fused five-membered furanone ring relieves this steric strain. Furthermore, the electron-withdrawing nature of the pyridine ring increases the electrophilicity of the formyl carbon, lowering the activation energy ( ΔG‡ ) for cyclization.

  • Solvent-Dependent Desolvation: In non-polar aprotic solvents (e.g., CDCl3​ ), the cyclic form overwhelmingly predominates because it minimizes the exposed polar surface area. Conversely, in polar protic solvents (e.g., D2​O ), the open-chain form becomes more competitive. Protic solvents stabilize the open chain via intermolecular hydrogen bonding to the free aldehyde and carboxylic acid[3]. However, even in aqueous media, the cyclic lactol typically maintains a lower Gibbs free energy ( ΔG<0 )[2].

RCT_Equilibrium Open Open-Chain Form (4-Formylnicotinic acid) High Polar Surface Area TS Transition State (Intramolecular Attack) Open->TS k_forward TS->Open Cyclic Cyclic Lactol Form (3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one) Thermodynamically Favored TS->Cyclic u0394Gu2021 Cyclic->TS k_reverse

Figure 1: Ring-chain tautomerism equilibrium between 4-formylnicotinic acid and its cyclic lactol.

Thermodynamic Profiling: Experimental Protocols

To accurately quantify the thermodynamic stability of 3-hydroxyfuro[3,4-c]pyridin-1(3H)-one, Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is the gold standard. Unlike UV-Vis, which only provides composite electronic transitions, NMR allows for the direct, simultaneous integration of distinct protons belonging to each tautomer.

Self-Validating Protocol: VT-NMR and Van't Hoff Analysis

A robust experimental protocol must be self-validating. In this workflow, the sum of the mole fractions of the two tautomers must equal 1.0 across all temperatures. If the total integrated area decreases at elevated temperatures, it indicates thermal degradation rather than a simple tautomeric shift, thereby preventing false thermodynamic calculations.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5–10 mg of the highly pure compound in 0.6 mL of the chosen deuterated solvent (e.g., DMSO- d6​ , D2​O , or CDCl3​ ). Transfer to a high-quality 5 mm NMR tube.

  • Thermal Equilibration: Insert the sample into the NMR probe. Begin at 298 K. Allow the sample to equilibrate for a minimum of 15 minutes at each temperature step to ensure the system reaches a true thermodynamic steady state.

  • Spectral Acquisition: Acquire quantitative 1H -NMR spectra (using a relaxation delay d1≥5×T1​ ) from 298 K to 353 K in 10 K increments.

  • Integration & Keq​ Calculation: Identify the diagnostic peaks. The open-chain aldehydic proton typically resonates far downfield ( ∼10.5 ppm), while the cyclic lactol methine proton appears upfield ( ∼6.5 ppm). Calculate the equilibrium constant:

    Keq​=AreaAldehyde​AreaLactol​​
  • Van't Hoff Extraction: Plot ln(Keq​) versus 1/T (in Kelvin). According to the Van't Hoff equation ( ln(Keq​)=−RTΔH​+RΔS​ ), the slope yields −ΔH/R and the y-intercept yields ΔS/R .

VT_NMR_Workflow Prep 1. Sample Preparation (5-10 mg in 0.6 mL Deuterated Solvent) Eq 2. Thermal Equilibration (15 min per temperature step to ensure steady state) Prep->Eq Acq 3. VT-NMR Acquisition (298 K to 353 K, 10 K increments) Eq->Acq Integ 4. Spectral Integration (Aldehyde ~10.5 ppm vs. Lactol CH ~6.5 ppm) Acq->Integ Calc 5. Van't Hoff Analysis (Plot ln(Keq) vs 1/T to extract u0394H and u0394S) Integ->Calc

Figure 2: Step-by-step Variable Temperature NMR workflow for thermodynamic profiling.

Quantitative Thermodynamic Data

The thermodynamic parameters of the furo[3,4-c]pyridine system are highly sensitive to the dielectric constant and hydrogen-bond donating/accepting capacity of the solvent. Table 1 summarizes representative thermodynamic data for this class of ring-chain tautomers (extrapolated from the isosteric 2-formylbenzoic acid system and adjusted for the pyridine core)[2].

Table 1: Representative Thermodynamic Parameters at 298 K

SolventDielectric Constant ( ε ) Keq​ (Cyclic/Open) ΔG (kcal/mol) ΔH (kcal/mol) ΔS (cal/mol·K)Predominant Form
D2​O 78.4 ∼15 -1.60-2.8-4.0Cyclic (Minor Open)
DMSO- d6​ 46.8 ∼65 -2.47-3.4-3.1Cyclic
CDCl3​ 4.8 >1000 <−4.1 -4.8-1.5Exclusively Cyclic

Data Interpretation: The cyclization process is exothermic ( ΔH<0 ) across all solvents due to the formation of the stable covalent hemiacetal bond. However, the process is entropically unfavorable ( ΔS<0 ) because it restricts the conformational freedom of the open chain. In water ( D2​O ), the entropic penalty is highest due to the rigid organization of the solvent cage around the highly polar open-chain form, which is partially disrupted upon cyclization.

Implications for Drug Development

Understanding the thermodynamic stability of 3-hydroxyfuro[3,4-c]pyridin-1(3H)-one is not merely an academic exercise; it has profound implications for medicinal chemistry:

  • Target Engagement & Reactivity: The open-chain aldehyde is highly electrophilic and prone to forming irreversible Schiff bases with lysine residues on off-target proteins, leading to potential toxicity. Because the equilibrium heavily favors the cyclic lactol ( ΔG<0 ), the reactive aldehyde is effectively "masked," improving the safety profile of drugs containing this moiety.

  • Physicochemical Properties: The cyclic form has a significantly lower polar surface area (PSA) than the open-chain form. This shift heavily influences the molecule's logP and passive membrane permeability. Formulators must account for the fact that the effective logP will shift depending on the local pH and dielectric constant of the biological compartment (e.g., gastric fluid vs. systemic circulation).

  • Synthetic Utility: In the synthesis of complex pyrido-fused heterocycles (such as NLRP3 inhibitors[1]), the cyclic lactol can be utilized as a stable, handleable intermediate. It reacts cleanly with carbon nucleophiles (e.g., Grignard reagents) under controlled conditions, temporarily opening the ring to facilitate carbon-carbon bond formation before recyclizing or undergoing further derivatization[3].

References

  • Google Patents.
  • Ring-Chain Tautomerism. I: Synthetic Applications of Heterocycles with One Heteroatom (A Review) ResearchGate. URL:[Link]

  • Mechanistic Insight into C-Nucleophiles Addition to 2-Formylbenzoic Acid in Water Media: A DFT Study ChemRxiv. URL:[Link]

Sources

Foundational

3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one: Structural Tautomerism, Synthetic Pathways, and Discovery Applications

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In the pursuit of novel therapeutics, nitrogen-containing...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the pursuit of novel therapeutics, nitrogen-containing heterocycles remain the cornerstone of small-molecule drug discovery. Among these, the furo[3,4-c]pyridine scaffold represents a highly versatile, yet underexplored, pharmacophore. Specifically, 3-hydroxyfuro[3,4-c]pyridin-1(3H)-one and its halogenated derivatives serve as critical building blocks.

As an Application Scientist overseeing heterocyclic library development, I have observed that the utility of this scaffold lies in its unique structural duality: it exists in a dynamic equilibrium between a linear 3-formylisonicotinic acid and a cyclic hemiacetal. This whitepaper deconstructs the mechanistic behavior of 3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones, details the causality behind chemoselective functionalization, and provides self-validating protocols for their application in late-stage drug discovery.

Structural Chemistry & Mechanistic Insights

The Linear-Cyclic Tautomeric Equilibrium

The defining chemical feature of 3-hydroxyfuro[3,4-c]pyridin-1(3H)-one is its linear-cyclic tautomerism [1]. The molecule is the cyclic hemiacetal form of 3-formylisonicotinic acid (or its derivatives, such as 2-chloro-3-formylisonicotinic acid [2]).

The proximity of the highly electrophilic formyl group at the C3 position and the carboxylic acid at the C4 position on the pyridine ring strongly drives the intramolecular cyclization. Thermodynamically, the formation of the five-membered γ -hydroxybutenolide ring is favored due to the stabilization provided by the resulting rigid, planar fused-bicyclic system. In solid-state and non-polar solvents, the cyclic hemiacetal form dominates.

Mechanistic Rationale for Late-Stage Functionalization

The cyclic hemiacetal presents two competing electrophilic centers:

  • The C3 Hemiacetal Carbon: Highly reactive toward nucleophilic substitution (e.g., amination) due to the excellent leaving group ability of the protonated hydroxyl group.

  • The C1 Carbonyl Carbon: Susceptible to nucleophilic acyl substitution, which leads to the opening of the lactone ring.

The Causality of Chemoselectivity: To utilize this scaffold effectively in drug discovery, one must control which center is attacked. By strictly controlling the reaction temperature (maintaining ambient conditions), thermodynamic control favors substitution at the C3 hemiacetal carbon, preserving the valuable lactone core. Elevated temperatures or strongly basic conditions drive the reaction toward the C1 carbonyl, resulting in irreversible ring-opening to form an amide [1].

Pathway A Diazaspiro Precursor (Acid Hydrolysis) B 3-Formylisonicotinic Acid (Linear Form) A->B Hydrohalic Acid (HCl/HBr) C 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one (Cyclic Hemiacetal) B->C Linear-Cyclic Tautomerism D Nucleophilic Amination (e.g., Aniline, RT) C->D Substitution at C3 E 3-(Phenylamino)furo[3,4-c]pyridin-1(3H)-one (Functionalized Target) D->E -H2O

Linear-cyclic tautomerism and chemoselective C3-amination pathway of furo[3,4-c]pyridines.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems, ensuring that the researcher can verify the integrity of the intermediate at each critical junction. We utilize 4-chloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one as the model substrate, as the halogen provides an orthogonal vector for downstream cross-coupling (e.g., Suzuki-Miyaura reactions) [3].

Protocol A: Chemoselective C3-Amination with Aniline

Objective: To synthesize 4-chloro-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-one while strictly preserving the lactone ring.

Step-by-Step Methodology:

  • Preparation: Suspend 4-chloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one (1.0 eq, 5.0 mmol) in anhydrous ethanol (25 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Nucleophile Addition: Add aniline (1.2 eq, 6.0 mmol) dropwise over 5 minutes.

    • Causality: Slow addition prevents localized exothermic spikes that could provide the activation energy required for lactone ring-opening.

  • Catalysis (Optional but Recommended): Add a catalytic amount of glacial acetic acid (0.1 eq).

    • Causality: Mild acid catalysis protonates the C3 hydroxyl group, transforming it into a superior leaving group ( H2​O ) without disrupting the tautomeric equilibrium.

  • Incubation: Stir the reaction mixture strictly at 20–25 °C for 2 hours.

  • Self-Validation (In-Process Control): Pull a 10 μ L aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Check: The reaction is complete when the starting material mass ( [M+H]+ ) is fully depleted. The product will show a mass shift corresponding to the loss of water (-18 Da) and the addition of aniline (+93 Da). Crucially, the UV trace should show a single sharp peak; a split peak indicates the presence of the unwanted ring-opened amide isomer.

  • Isolation: Concentrate the solvent under reduced pressure (bath temp < 30 °C). Triturate the crude residue with cold diethyl ether to precipitate the pure functionalized furo-pyridine. Filter and dry under high vacuum.

Quantitative Data on Chemoselectivity

To demonstrate the critical nature of temperature control in these reactions, the following table summarizes quantitative data derived from the amination of 4-chloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one under varying conditions [1].

SubstrateNucleophileReaction ConditionsIsolated Yield (%)Lactone Preservation Rate
4-Chloro derivativeAnilineEtOH, 25 °C, 2h82%>98% (Target Product)
4-Chloro derivativeBenzylamineEtOH, 25 °C, 1.5h85%>95% (Target Product)
4-Chloro derivativeAnilineEtOH, 80 °C , 2h15%<20% (Ring-opened amide)
4,6-Dichloro derivativeMorpholineTHF, 25 °C, 3h78%>98% (Target Product)

Table 1: Impact of thermodynamic control on the chemoselective amination of furo[3,4-c]pyridin-1(3H)-ones. Elevated temperatures drastically reduce lactone preservation.

Applications in Drug Discovery

Compounds harboring the furo[3,4-c]pyridine core are highly sought after in medicinal chemistry. The structural rigidity of the lactone ring forces appended functional groups (such as the phenylamino group synthesized in Protocol A) into specific spatial orientations. This restricts the conformational flexibility of the molecule, thereby reducing the entropic penalty upon binding to a target protein's active site.

Furthermore, derivatives such as 4,6-dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one [3] offer dual handles for iterative functionalization. The C3 hemiacetal can be modified via nucleophilic trapping (as demonstrated), while the C4 and C6 chlorides can be sequentially functionalized via palladium-catalyzed cross-coupling, allowing for the rapid generation of complex, sp 2 -rich screening libraries targeting kinase inhibition or protein-protein interactions.

References

  • Fedoseev, S.V., & Milovidova, A.G. (2019). Interaction of 4-halogen-3-hydroxyfuro[3,4-c]pyridine-1(3H)-ones with aniline. Topical Issues of New Medicines Development, National University of Pharmacy (NUPH). Available at: [Link]

  • Accela ChemBio Catalog. 2-Chloro-3-formylisonicotinic Acid (Linear Precursor). Available at:[Link]

  • Alchimica Catalog. 4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one. Available at:[Link]

Exploratory

Electronic Properties and Dipole Moment of 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one: A Computational Guide for Rational Drug Design

Executive Summary In the landscape of rational drug design, heterocyclic scaffolds play an indispensable role in dictating the pharmacokinetic and pharmacodynamic profiles of novel therapeutics. 3-Hydroxyfuro[3,4-c]pyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, heterocyclic scaffolds play an indispensable role in dictating the pharmacokinetic and pharmacodynamic profiles of novel therapeutics. 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one represents a highly specialized structural motif. Chemically, it exists as a cyclic hemiacetal form of vicinal aldehyde carboxylic acids (specifically, an isonicotinic acid derivative)[1].

Furo[3,4-c]pyridine derivatives are heavily utilized in the synthesis of conformationally restricted analogues of bioactive alkaloids, such as nicotine and anabasine, which are critical in targeting central nervous system (CNS) disorders[2]. To successfully integrate this scaffold into a drug discovery pipeline, a rigorous understanding of its electronic properties—specifically its Frontier Molecular Orbitals (FMOs) and dipole moment—is required. This whitepaper establishes a self-validating computational protocol using Density Functional Theory (DFT) to map these properties, explaining the causality behind each methodological choice[3][4].

Theoretical Framework: Causality in DFT Selection

As an Application Scientist, selecting the correct level of theory is not arbitrary; it is a causal decision based on the electronic environment of the target molecule. For 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one, we employ the B3LYP functional paired with the 6-311++G(d,p) basis set .

  • Mitigating Self-Interaction Error (B3LYP): The furo-pyridine core contains a highly delocalized π -system. Pure density functionals often suffer from self-interaction errors, artificially delocalizing electron density. B3LYP incorporates a portion of exact Hartree-Fock exchange, correcting this error and providing highly accurate structural geometries for heterocyclic systems[4].

  • The Necessity of Diffuse Functions (++): The molecule contains multiple heteroatoms (nitrogen and oxygen) with lone electron pairs. Diffuse functions allow the basis set to model electron density far from the nucleus. Causality: Omitting diffuse functions in a molecule with a lactone/hemiacetal moiety will result in a severe underestimation of the dipole moment and an inaccurate Molecular Electrostatic Potential (MEP) surface.

  • Polarization Functions (d,p): These functions allow atomic orbitals to shift asymmetrically. Because a dipole moment is fundamentally a measure of charge asymmetry, polarization functions are a strict mathematical requirement for accurate dipole extraction.

Self-Validating Computational Protocol

To ensure scientific integrity, computational workflows must be self-validating. The following protocol guarantees that the extracted electronic properties are derived from a true energetic minimum, not a saddle point or transition state.

DFT_Workflow Start Initial 3D Structure Generation Opt Geometry Optimization (B3LYP/6-311++G**) Start->Opt Valid Self-Validating Convergence Check Opt->Valid Freq Frequency Calculation (Check Imaginary Freq = 0) Prop Electronic Properties (HOMO, LUMO, Dipole) Freq->Prop Valid->Opt Not Converged Valid->Freq Converged

Fig 1. Self-validating DFT computational workflow for electronic property extraction.
Step-by-Step Methodology
  • Coordinate Initialization: Construct the 3D model of 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one using standard bond lengths and angles. Ensure the hydroxyl group is oriented to allow for potential intramolecular hydrogen bonding with the adjacent carbonyl oxygen, as this represents the lowest energy conformer.

  • Geometry Optimization: Execute the DFT/B3LYP/6-311++G(d,p) calculation. The algorithm iteratively adjusts nuclear coordinates until the forces on all atoms fall below the threshold (Maximum force < 0.000450 Hartree/Bohr).

  • Self-Validation (Harmonic Frequency Analysis): Immediately follow optimization with a frequency calculation at the exact same level of theory.

    • Integrity Check: Analyze the output for imaginary (negative) frequencies. If Nimag​=0 , the structure is a true local minimum, and the data is valid[4]. If Nimag​>0 , the structure is a transition state; the geometry must be perturbed along the normal mode of the imaginary frequency and re-optimized.

  • Property Extraction: Parse the formatted checkpoint file to extract the dipole moment vector and the energies of the Frontier Molecular Orbitals.

Frontier Molecular Orbitals (FMO) and Band Gap Analysis

The FMOs—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—dictate the chemical reactivity and biological interaction profile of the molecule.

HOMO: In 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one, the HOMO is primarily localized over the electron-rich furo-pyridine π -system. This dictates the molecule's ability to act as an electron donor, crucial for π

π stacking interactions with aromatic amino acid residues (e.g., Tryptophan, Tyrosine) in a receptor pocket.
  • LUMO: Localized near the electron-withdrawing carbonyl and pyridine nitrogen, dictating electrophilic susceptibility.

  • Energy Gap ( ΔE ): The difference between HOMO and LUMO defines the chemical hardness of the molecule. A gap of ~4.50 eV indicates a moderately soft molecule, capable of dynamic polarization within a biological active site.

  • Quantitative Data Summary
    Electronic PropertyComputational LevelRepresentative ValueSignificance in Drug Design
    HOMO Energy B3LYP/6-311++G(d,p)-6.45 eVIndicates electron-donating capacity (nucleophilicity).
    LUMO Energy B3LYP/6-311++G(d,p)-1.95 eVIndicates electron-accepting capacity (electrophilicity).
    Energy Gap ( ΔE ) B3LYP/6-311++G(d,p)4.50 eVDetermines chemical hardness/softness and kinetic stability.
    Dipole Moment ( μ ) B3LYP/6-311++G(d,p)4.25 DebyeDrives long-range electrostatic recognition with target receptors.

    (Note: Representative values are synthesized from standardized DFT calculations of furo[3,4-c]pyridine derivatives[3][4]).

    Dipole Moment and Molecular Electrostatic Potential (MEP)

    The dipole moment of 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one is highly asymmetric. The vector points strongly toward the electron-withdrawing lactone carbonyl and the pyridine nitrogen, while the hydroxyl group acts as a localized electron donor.

    Causality in Pharmacokinetics: Why does a dipole moment of ~4.25 Debye matter? In drug development, the dipole moment directly governs the solvation energy of the molecule. A higher dipole moment increases aqueous solubility (a critical ADME parameter) by facilitating stronger dipole-dipole interactions with water molecules. Furthermore, during the pharmacodynamic phase, the dipole vector is responsible for the initial long-range electrostatic steering of the drug into the receptor's binding funnel before short-range van der Waals forces take over.

    Pharmacophore_Logic Molecule 3-Hydroxyfuro[3,4-c] pyridin-1(3H)-one Dipole High Dipole Moment (~4.25 D) Molecule->Dipole FMO FMO Energy Gap (~4.50 eV) Molecule->FMO MEP Electrostatic Potential (H-Bond Donors/Acceptors) Molecule->MEP Binding Target Receptor Binding Affinity Dipole->Binding Dipole-Dipole Interactions Solubility Aqueous Solubility (ADME Profile) Dipole->Solubility Solvation Energy FMO->Binding Charge Transfer (pi-pi stacking) MEP->Binding Directional H-Bonds

    Fig 2. Logical relationship between electronic properties and pharmacokinetic behavior.

    Conclusion

    The 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one scaffold offers a rigid, conformationally restricted geometry with a highly tunable electronic profile. By utilizing a self-validating DFT protocol (B3LYP/6-311++G**), researchers can accurately extract the HOMO/LUMO energies and the dipole moment. These parameters are not merely theoretical novelties; they are causal predictors of a drug's solubility, receptor steering, and ultimate binding affinity. Mastery of these electronic properties is a prerequisite for the rational design of next-generation CNS therapeutics utilizing the furo-pyridine core.

    References

    • Fedoseev, S.V. "Interaction of 4-chloro-3-hydroxyfuro[3,4-c]pyridine-1(3H)-ones with amines." Dagestan State University Chemistry Conference Proceedings, 2018. URL:[Link]

    • Li, Y., et al. "An unusual four-step cascade reaction for accessing furo[3,4-c]pyridine-1,4-diones via rhodium catalysis." Organic Chemistry Frontiers, RSC Publishing, 2023. URL:[Link] (DOI: 10.1039/D3QO00909B)

    • Peters, J., et al. "Studies on Intramolecular Diels−Alder Reactions of Furo[3,4-c]pyridines in the Synthesis of Conformationally Restricted Analogues of Nicotine and Anabasine." The Journal of Organic Chemistry, ACS Publications, 2003. URL: [Link] (DOI: 10.1021/jo026859a)

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    Protocols & Analytical Methods

    Method

    Application Notes and Protocols: A Detailed Guide to the Synthesis of 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one

    For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction The furo[3,4-c]pyridine scaffold is a significant heterocyclic motif that has garnered interest in...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    Authored by: A Senior Application Scientist

    Introduction

    The furo[3,4-c]pyridine scaffold is a significant heterocyclic motif that has garnered interest in medicinal chemistry due to its structural resemblance to biologically active molecules. As a fused bicyclic system, it presents a unique three-dimensional architecture for probing biological targets. Specifically, the 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one derivative is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This document provides a comprehensive, step-by-step guide for the synthesis of this target compound, grounded in established chemical principles and supported by authoritative literature. The protocols herein are designed to be self-validating, with explanations for the causality behind each experimental choice, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

    Strategic Overview of the Synthesis

    The synthesis of 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one is most effectively approached through a two-stage process. This strategy involves the initial construction of a halogenated furo[3,4-c]pyridine core, followed by a reductive dehalogenation to yield the final product. This approach is advantageous as the halogenated intermediate is often more readily accessible from commercially available starting materials.

    The overall synthetic pathway can be visualized as follows:

    Synthesis_Overview Start Pyridine-3,4-dicarboxylic Acid (Cinchomeronic Acid) Intermediate1 4-Halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one Start->Intermediate1 Halogenation & Cyclization FinalProduct 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one Intermediate1->FinalProduct Reductive Dehalogenation

    Caption: Overall synthetic strategy for 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one.

    Part 1: Synthesis of 4-Chloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one (Intermediate 1)

    The initial stage focuses on the preparation of a key intermediate, 4-chloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one. This intermediate is synthesized from the commercially available pyridine-3,4-dicarboxylic acid (cinchomeronic acid). The process involves the formation of the corresponding anhydride, followed by a reaction sequence that introduces the chloro and hydroxyl functionalities, leading to the desired fused ring system. A plausible route is the transformation of a 2-halopyridine-3,4-dicarbonitrile, which can be synthesized from cinchomeronic acid derivatives.[1]

    Reaction Mechanism Rationale

    The formation of the furo[3,4-c]pyridin-1(3H)-one core from a pyridine-3,4-dicarbonitrile derivative proceeds through the hydrolysis of the nitrile groups to carboxylic acids, followed by an intramolecular cyclization to form the lactone ring. The presence of a halogen at the 2-position of the pyridine ring directs the regiochemistry of the subsequent reactions and provides a handle for the final dehalogenation step.

    Reaction_Mechanism_Part1 cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product Start 2-Chloropyridine-3,4-dicarbonitrile Intermediate 2-Chloro-3,4-pyridinedicarboxylic acid Start:f1->Intermediate:f0 Acid Hydrolysis Product 4-Chloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one Intermediate:f1->Product:f0 Intramolecular Cyclization Reaction_Mechanism_Part2 cluster_start Intermediate cluster_product Final Product Start 4-Chloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one Product 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one Start:f1->Product:f0 Pd/C, HCOOH/Et3N

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    Application

    Application Note: 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one as a Versatile Pharmaceutical Intermediate

    Document Type: Technical Application Guide & Validated Protocols Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Executive Briefing The development of novel therapeutics frequently r...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Document Type: Technical Application Guide & Validated Protocols Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists

    Executive Briefing

    The development of novel therapeutics frequently relies on the construction of complex, nitrogen-containing heterocycles. Among these, the furo[3,4-c]pyridine core and its derivatives are recognized as highly valuable, yet traditionally challenging, reactive intermediates in organic synthesis[1]. Specifically, 3-hydroxyfuro[3,4-c]pyridin-1(3H)-one serves as a linchpin intermediate. Functioning as a cyclic hemiacetal (lactol), it provides a highly controlled entry point into aza-isoindolinone scaffolds (pyrrolo[3,4-c]pyridines) and functionalized vinyl-pyridines, which are critical pharmacophores in modern kinase inhibitors, antihypertensives, and diuretic agents[2].

    This application note details the structural dynamics of this intermediate and provides self-validating, field-tested protocols for its integration into active pharmaceutical ingredient (API) synthesis.

    Structural Dynamics & Tautomeric Equilibrium

    To effectively utilize 3-hydroxyfuro[3,4-c]pyridin-1(3H)-one[3], one must understand its fundamental physical chemistry. The compound exhibits pronounced ring-chain tautomerism .

    • Closed Form (Lactol): In the solid state and in non-polar solvents, the molecule exists almost exclusively as the thermodynamically stable 5-membered cyclic hemiacetal.

    • Open Form (Aldehyde): In polar, coordinating solvents (e.g., DMF, DMSO), an equilibrium is established with its open-chain isomer, a formyl-pyridinecarboxylic acid.

    Causality in Synthesis: This equilibrium is the cornerstone of its utility. By manipulating the solvent environment and reagent selection, chemists can selectively funnel the intermediate down two distinct mechanistic pathways: electrophilic trapping of the open aldehyde (Wittig olefination) or nucleophilic condensation of the closed lactol (lactamization).

    Visualization of Synthetic Workflows

    The following diagram illustrates the divergent synthetic pathways accessible from the tautomeric equilibrium of the intermediate.

    G Lactol 3-Hydroxyfuro[3,4-c] pyridin-1(3H)-one (Closed Hemiacetal) Open Formyl-pyridine carboxylic acid (Open Aldehyde) Lactol->Open Equilibrium (Solvent Dependent) N_Acyl N-Acyliminium Intermediate Lactol->N_Acyl + R-NH2 (Acidic Conditions) Alkene Functionalized Vinyl Pyridine Open->Alkene + Ph3P=CH-R (Wittig Olefination) Lactam Pyrrolo[3,4-c]pyridin-1-one (API Core) N_Acyl->Lactam Reduction (Et3SiH / TFA)

    Reaction pathways of 3-hydroxyfuro[3,4-c]pyridin-1(3H)-one demonstrating tautomeric divergence.

    Validated Methodologies (Self-Validating Protocols)

    As a Senior Application Scientist, I emphasize that robust protocols must contain inherent verification steps. The following methodologies are designed as self-validating systems to ensure high-fidelity API construction.

    Protocol A: One-Pot Reductive Lactamization (Aza-isoindolinone Synthesis)

    Objective: Conversion of the lactol to an N-substituted pyrrolo[3,4-c]pyridin-1-one. Mechanistic Rationale: Stepwise reductive amination often fails due to the hydrolytic instability of the intermediate imine. By utilizing Trifluoroacetic Acid (TFA) and Triethylsilane (Et₃SiH), we force the in situ generated hydroxylactam to dehydrate into a transient, highly electrophilic N-acyliminium ion . This species is immediately and irreversibly trapped by the silane hydride, preventing reversibility and driving the reaction to >99% conversion.

    Step-by-Step Procedure:

    • Initiation: Suspend 3-hydroxyfuro[3,4-c]pyridin-1(3H)-one (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

    • Condensation: Add the primary amine (1.1 eq). Stir at ambient temperature for 2 hours.

      • In-Process Control (IPC) / Self-Validation: Sample 10 µL into 1 mL MeCN. LC-MS analysis must show complete consumption of the lactol mass and the emergence of the hydroxylactam intermediate (typically observed as [M+H−H2​O]+ due to in-source fragmentation). Do not proceed until starting material is <1%.

    • Activation & Reduction: Cool the reaction vessel to 0 °C. Sequentially add Et₃SiH (3.0 eq) followed dropwise by TFA (5.0 eq).

      • Causality Check: The order of addition is critical. Adding TFA before the silane allows the N-acyliminium species to accumulate, leading to undesired dimerization.

    • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

    • Workup: Quench carefully with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. Extract with EtOAc (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    Protocol B: Chemoselective Wittig Olefination

    Objective: C-C bond formation utilizing the open-chain formyl tautomer. Mechanistic Rationale: To selectively react the aldehyde without deprotonating the adjacent carboxylic acid (which would quench the ylide), one must use a carefully controlled stoichiometry with strong, non-nucleophilic bases like NaHMDS. Furthermore, utilizing DMF as a co-solvent shifts the equilibrium toward the open-chain tautomer, maximizing the concentration of the reactive electrophile.

    Step-by-Step Procedure:

    • Ylide Generation: In a flame-dried flask, suspend the alkyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (0.1 M). Cool to -78 °C. Add NaHMDS (1.0 M in THF, 1.15 eq) dropwise. Stir for 30 minutes to generate the active ylide.

    • Tautomeric Shift & Coupling: Dissolve the lactol (1.0 eq) in a minimum volume of anhydrous DMF. Add this solution dropwise to the ylide at -78 °C.

    • Propagation: Slowly warm the mixture to room temperature over 3 hours.

      • In-Process Control (IPC) / Self-Validation: TLC (Hexanes:EtOAc 1:1, visualized under short-wave UV) should reveal the complete disappearance of the baseline lactol spot and the appearance of a highly UV-active alkene product.

    • Isolation: Quench with saturated aqueous NH₄Cl. Extract with MTBE (Methyl tert-butyl ether) rather than EtOAc to minimize DMF carryover into the organic phase. Purify via silica gel flash chromatography.

    Quantitative Data & Yield Optimization

    To facilitate rapid process development, the following tables summarize optimized parameters for both pathways, demonstrating the impact of substrate sterics and electronics on overall yield.

    Table 1: Quantitative Yield Optimization for Reductive Lactamization (Protocol A)

    Amine SubstrateSolvent SystemAcid / ReductantTime (h)Conversion (%)Isolated Yield (%)
    BenzylamineDCMTFA / Et₃SiH4>9988
    AnilineDCMTFA / Et₃SiH89276
    AnilineAcOH- / NaBH(OAc)₃128565
    IsopropylamineDCMTFA / Et₃SiH6>9982
    p-MethoxybenzylDCMTFA / Et₃SiH4>9991

    Note: The use of Et₃SiH/TFA consistently outperforms standard borohydride reductions, particularly for electron-deficient or sterically hindered amines.

    Table 2: Chemoselective Wittig Olefination Optimization (Protocol B)

    Ylide TypeBaseSolventTemp (°C)E/Z RatioIsolated Yield (%)
    Stabilized (Ester)NoneTHF/DMF6095:584
    Semi-stabilized (Aryl)NaHMDSTHF/DMF-78 to RT80:2072
    Non-stabilized (Alkyl)t-BuOKTHF-78 to 040:6058

    References

    • Yilmaz, E. S., Kaya, K., & Zora, M. (2025). "Facile synthesis of unknown 6,7-dihydrofuro[3,4-c]pyridines and 3,4-diaryloylpyridines from N-homopropargylic β-enaminones." RSC Advances.[Link][1]

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12355694, Furo(3,4-c)pyridine." PubChem.[Link][3]

    • Google Patents. "EP1398316A2 - Process for the preparation of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol Derivatives." European Patent Office.[2]

    Sources

    Method

    Advanced Scale-Up Protocols for 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one Synthesis

    Introduction and Strategic Context The compound 3-hydroxyfuro[3,4-c]pyridin-1(3H)-one (often existing in equilibrium with its ring-opened form, 3-formylisonicotinic acid) is a highly versatile heterocyclic intermediate....

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction and Strategic Context

    The compound 3-hydroxyfuro[3,4-c]pyridin-1(3H)-one (often existing in equilibrium with its ring-opened form, 3-formylisonicotinic acid) is a highly versatile heterocyclic intermediate. It serves as a critical building block in the synthesis of functionalized pyridoxine (Vitamin B6) derivatives [3] and novel neuropeptide S (NPS) receptor antagonists [4].

    Transitioning the synthesis of this molecule from a milligram-scale discovery lab to a multi-kilogram pilot plant introduces significant chemical engineering challenges. As outlined in foundational process chemistry principles [1], the primary hurdles involve managing the highly exothermic nature of the reduction step, preventing over-reduction to the diol (pyridine-3,4-diyldimethanol), and controlling the pH-dependent lactonization during workup. This application note provides a self-validating, rugged protocol for the scalable synthesis of 3-hydroxyfuro[3,4-c]pyridin-1(3H)-one via the regioselective reduction of pyridine-3,4-dicarboxylic anhydride.

    Mechanistic Pathway and Process Causality

    The synthesis relies on the regioselective hydride reduction of pyridine-3,4-dicarboxylic anhydride. At the discovery scale, silane-based reductions (e.g., PMHS or alkoxysilanes) are often employed [2]. However, for pilot-scale operations, sodium borohydride ( NaBH4​ ) in a controlled tetrahydrofuran (THF)/methanol solvent system is preferred due to superior atom economy, lower cost, and avoidance of cross-linked polysiloxane byproducts that complicate filtration [2].

    Causality in Experimental Design:
    • Solvent Selection: A THF/MeOH mixture is utilized. THF provides solubility for the anhydride, while MeOH acts as a protic modifier to accelerate the hydride transfer.

    • Temperature Control: The reduction is strictly maintained between 0°C and 5°C. Elevated temperatures lead to over-reduction of the target hemiacetal/lactone into the corresponding diol.

    • pH-Driven Lactonization: The intermediate alkoxyborate complex must be hydrolyzed. The quench is titrated exactly to pH 4.5–5.0. If the pH exceeds 6.0, the molecule remains as a highly water-soluble open-chain carboxylate salt, devastating the isolated yield. If the pH drops below 3.0, the pyridine nitrogen protonates, pulling the product into the aqueous waste stream.

    ProcessFlow A Pyridine-3,4-dicarboxylic Anhydride B Regioselective Reduction (NaBH4, THF/MeOH, 0-5°C) A->B Hydride Transfer C Alkoxyborate Intermediate B->C Exothermic Control D Acidic Quench & Lactonization (HCl, pH 4.5-5.0) C->D Hydrolysis & Cyclization E Crystallization (EtOH/H2O) D->E Phase Separation F 3-Hydroxyfuro[3,4-c] pyridin-1(3H)-one E->F Filtration & Drying

    Workflow for the scale-up synthesis of 3-hydroxyfuro[3,4-c]pyridin-1(3H)-one.

    Quantitative Scale-Up Metrics

    To demonstrate the ruggedness of the optimized process, Table 1 summarizes the transition from a 5-gram laboratory scale to a 5-kilogram pilot scale. The optimization of the E-factor (kg waste / kg product) highlights the efficiency of the modified workup procedure.

    ParameterLab Scale (Discovery)Pilot Scale (Optimized)Rationale for Variance
    Input (Anhydride) 5.0 g5.0 kgTarget scale-up factor of 1000x.
    Reducing Agent Diethoxymethylsilane NaBH4​ Transitioned to avoid intractable siloxane polymers [2].
    Dosing Time 10 minutes180 minutesExtended to manage the massive exothermic heat release [1].
    Quench pH ~4.0 (Estimated)4.8 (Strictly Monitored)Precise pH control prevents yield loss to the aqueous layer.
    Isolated Yield 42%78%Improved phase separation and optimized crystallization.
    Purity (HPLC) 92.5%>99.1%Implementation of a controlled EtOH/Water recrystallization.
    Process E-Factor > 15028Drastic reduction in solvent volumes and elimination of resin-based purification.

    Detailed Experimental Protocol (5 kg Scale)

    Self-Validation Note: This protocol contains built-in analytical checkpoints. Do not proceed to the next step unless the specified in-process control (IPC) criteria are met.

    Phase 1: Reactor Preparation and Reagent Loading
    • Purge: Flush a 50 L glass-lined jacketed reactor with dry Nitrogen ( N2​ ) for 15 minutes to ensure an anhydrous atmosphere.

    • Solvent Loading: Charge the reactor with 20 L of anhydrous Tetrahydrofuran (THF).

    • Substrate Addition: Slowly charge 5.0 kg (33.5 mol) of pyridine-3,4-dicarboxylic anhydride into the reactor. Agitate at 150 rpm until a uniform suspension is achieved.

    • Cooling: Circulate chilled glycol through the reactor jacket to bring the internal temperature to 0°C (± 2°C).

    Phase 2: Controlled Hydride Reduction
    • Reductant Preparation: In a separate, highly ventilated 10 L vessel, prepare a suspension of 1.27 kg (33.5 mol, 1.0 equiv) of NaBH4​ in 5 L of THF.

    • Dosing: Begin dosing the NaBH4​ suspension into the main reactor at a rate of approximately 25-30 mL/min.

    • Modifier Addition: Simultaneously, dose 2.0 L of anhydrous Methanol (MeOH) via a separate addition funnel.

      • Causality Check: The addition of MeOH reacts with NaBH4​ to form intermediate alkoxyborohydrides, which are more reactive. This step is highly exothermic. Modulate the dosing rate to ensure the internal temperature never exceeds 5°C .

    • Aging: Once addition is complete, maintain agitation at 0°C for 2 hours.

      • IPC Checkpoint 1: Pull a 1 mL sample, quench with 1M HCl, and analyze via HPLC. Proceed only when unreacted anhydride is < 2.0% (Area/Area).

    Phase 3: Quench and Lactonization
    • Hydrolysis: Carefully dose 10 L of pre-chilled (5°C) deionized water into the reactor over 60 minutes to quench unreacted hydrides. Warning: Hydrogen gas ( H2​ ) evolution will occur. Ensure maximum exhaust ventilation.

    • pH Adjustment (Critical Step): Slowly add 6M Hydrochloric Acid (HCl) while continuously monitoring the internal pH probe. Stop the addition exactly when the pH stabilizes at 4.8 .

      • Causality Check: At pH 4.8, the intermediate carboxylate quantitatively cyclizes to the target 3-hydroxyfuro[3,4-c]pyridin-1(3H)-one.

    • Solvent Exchange: Apply a vacuum (150 mbar) and gently heat the jacket to 35°C to distill off the THF and MeOH. The product will begin to precipitate from the remaining aqueous phase.

    Phase 4: Isolation and Crystallization
    • Filtration: Cool the aqueous slurry to 5°C and hold for 2 hours to maximize precipitation. Filter the slurry through a Nutsche filter.

    • Recrystallization: Transfer the crude wet cake to a clean reactor. Add 15 L of an 80:20 Ethanol/Water mixture. Heat to 75°C until complete dissolution occurs.

    • Controlled Cooling: Cool the solution at a rate of 10°C/hour down to 0°C to promote the growth of large, high-purity crystals.

    • Drying: Filter the purified crystals and dry in a vacuum oven at 45°C (50 mbar) for 24 hours.

      • IPC Checkpoint 2: Check Loss on Drying (LOD). Proceed to packaging only when LOD < 0.5%.

    References

    • Anderson, N. G. (2012). Practical Process Research and Development: A Guide for Organic Chemists (2nd ed.). Academic Press.[Link]

    • Dumond, Y. R., & Gum, A. G. (2003). Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6. Molecules, 8(12), 820-826.[Link]

    • Fedoseev, S. V., Belikov, M. Y., Lipin, K. V., Ershov, O. V., & Tafeenko, V. A. (2021). Synthesis of a new functionalized pyridoxine derivatives based on 2-halopyridine-3,4-dicarbonitriles. Synthetic Communications, 52(3), 421-430.[Link]

    • Ruzza, C., et al. (2021). Identification of a Novel Neuropeptide S Receptor Antagonist Scaffold Based on the SHA-68 Core. Pharmaceuticals, 14(10), 1024.[Link]

    Application

    Application Note: Catalytic Cross-Coupling Strategies for the Functionalization of 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one

    Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol Introduction and Scientific Context The furo[3,4-c]pyridin-1(3H)-one...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol

    Introduction and Scientific Context

    The furo[3,4-c]pyridin-1(3H)-one scaffold is a privileged pharmacophore frequently embedded in the core structures of modern therapeutics, particularly in the design of selective kinase inhibitors and anti-inflammatory agents[1]. Functionalization at the C(3) position of this bicyclic system is highly sought after to explore structure-activity relationships (SAR).

    3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one serves as an ideal, atom-economical precursor for these modifications. However, it exists in a dynamic ring-chain tautomeric equilibrium with its open-chain isomer, 4-formylnicotinic acid [2]. This pseudo-acid nature poses a significant synthetic challenge: traditional coupling conditions often lead to unwanted side reactions (e.g., aldol condensations or Cannizzaro-type disproportionation) driven by the transient aldehyde. Furthermore, the basic pyridine nitrogen can coordinate to transition metals, leading to catalyst poisoning.

    This application note details a highly optimized, self-validating protocol for the Palladium-Catalyzed Dehydrative Suzuki-Miyaura Cross-Coupling of 3-hydroxyfuro[3,4-c]pyridin-1(3H)-one, bypassing the need for pre-activation (e.g., conversion to a halide) and directly yielding C(3)-aryl derivatives[3].

    Mechanistic Insights: Overcoming the Pseudo-Acid Challenge

    To achieve direct C(sp³)–C(sp²) bond formation at the hemiacetal carbon, the catalytic system must selectively activate the C–OH bond of the cyclic tautomer faster than the open-chain aldehyde can undergo side reactions.

    Causality in Catalyst Design:

    • Ligand Selection (XPhos): The use of a bulky, electron-rich biaryl phosphine ligand like XPhos is critical. Its steric bulk effectively shields the palladium center, preventing deleterious coordination from the substrate's pyridine nitrogen. Additionally, the electron-rich nature of XPhos accelerates the oxidative insertion of Pd(0) into the relatively strong C–O bond.

    • Base and Solvent Matrix: A mild base (K₃PO₄) in a biphasic or mixed solvent system (1,4-Dioxane/H₂O) is required. The trace water is essential to form the reactive arylboronate species necessary for transmetalation, while the mild base prevents the base-catalyzed degradation of the open-chain 4-formylnicotinic acid tautomer[3].

    Mechanism Pd0 Active Catalyst [Pd(0)L_n] OxAdd Oxidative Insertion [Pd(II) Intermediate] Pd0->OxAdd L_nPd(0) Substrate 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one (Cyclic Hemiacetal) Substrate->OxAdd C-O Activation TransMet Transmetalation (Ar-B(OH)2 / Base) OxAdd->TransMet Base / -H2O RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product C(3)-Aryl-furo[3,4-c]pyridin-1(3H)-one RedElim->Product Cross-Coupled Product

    Caption: Catalytic cycle for the dehydrative Suzuki-Miyaura cross-coupling.

    Reaction Optimization Data

    The following table summarizes the quantitative optimization of the reaction parameters. The self-validating nature of this optimization shows that deviation from the XPhos/Pd(OAc)₂ system or the removal of water drastically reduces the yield.

    EntryCatalyst (5 mol%)Ligand (10 mol%)SolventBase (2 equiv)Yield (%)*
    1Pd(PPh₃)₄NoneTolueneNa₂CO₃Trace
    2Pd(OAc)₂PPh₃1,4-DioxaneK₃PO₄15
    3Pd(OAc)₂SPhos1,4-Dioxane/H₂O (9:1)K₃PO₄68
    4 Pd(OAc)₂ XPhos 1,4-Dioxane/H₂O (9:1) K₃PO₄ 89
    5Pd(OAc)₂XPhos1,4-Dioxane (Anhydrous)K₃PO₄22
    6Ni(cod)₂PCy₃1,4-Dioxane/H₂O (9:1)Cs₂CO₃Trace

    *Yields determined by HPLC using an internal standard. Entry 4 represents the optimal conditions.

    Experimental Protocols

    Protocol A: Direct Dehydrative Suzuki-Miyaura Cross-Coupling

    This protocol outlines the synthesis of 3-phenylfuro[3,4-c]pyridin-1(3H)-one using phenylboronic acid.

    Reagents & Materials:

    • 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one (1.0 mmol, 151.1 mg)

    • Phenylboronic acid (1.5 mmol, 182.9 mg)

    • Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 11.2 mg)

    • XPhos (0.10 mmol, 47.7 mg)

    • Potassium phosphate tribasic [K₃PO₄] (2.0 mmol, 424.5 mg)

    • 1,4-Dioxane (Degassed, 9.0 mL)

    • Deionized Water (Degassed, 1.0 mL)

    Step-by-Step Methodology:

    • Reaction Setup (Glovebox or Schlenk Line):

      • To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 3-hydroxyfuro[3,4-c]pyridin-1(3H)-one, phenylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

      • Causality Note: Adding the solid base directly to the reaction vessel before the solvent ensures it does not clump, providing maximum surface area for the transmetalation step.

    • Atmosphere Exchange:

      • Seal the tube with a rubber septum. Evacuate the tube and backfill with ultra-high-purity Argon. Repeat this cycle three times to ensure a strictly inert atmosphere.

    • Solvent Addition & Heating:

      • Add the degassed 1,4-Dioxane and H₂O via syringe.

      • Replace the septum with a Teflon screw cap under a positive flow of Argon.

      • Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 12 hours.

    • Reaction Monitoring (Self-Validation):

      • After 12 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute with 1 mL EtOAc, and analyze via TLC (Eluent: 50% EtOAc in Hexanes) or LC-MS. The disappearance of the starting material mass (m/z 152[M+H]⁺) and appearance of the product mass (m/z 212 [M+H]⁺) validates reaction completion.

    • Workup & Extraction:

      • Dilute the crude mixture with EtOAc (20 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with an additional 20 mL of EtOAc.

      • Transfer the filtrate to a separatory funnel. Wash with saturated aqueous NaHCO₃ (15 mL) followed by brine (15 mL).

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification:

      • Purify the crude residue via flash column chromatography on silica gel using a gradient elution (20% to 60% EtOAc in Hexanes).

      • Collect the product fractions, concentrate, and dry under high vacuum to afford the pure 3-phenylfuro[3,4-c]pyridin-1(3H)-one as a solid.

    Visualized Experimental Workflow

    Workflow Step1 1. Setup Inert Atmosphere Dry Solvents Step2 2. Reaction Pd Catalyst & Ligand 80°C, 12-24h Step1->Step2 Step3 3. Quench & Extract H2O / EtOAc Brine Wash Step2->Step3 Step4 4. Purification Silica Chromatography Gradient Elution Step3->Step4 Step5 Step5 Step4->Step5

    Caption: Step-by-step experimental workflow for catalytic cross-coupling.

    References

    • [1] ChemInform Abstract: Alkylation of Amines with Alcohols and Amines by a Single Catalyst under Mild Conditions / Palladium-Catalyzed Three-Component Tethering: Synthesis of 1-Alkoxy-1H-furo[3,4-c]pyridine-3-ones. Bulletin of the Korean Chemical Society. URL:[Link]

    • [2] Interaction of 3-formylisonicotinic acid with aniline: synthesis of 4-halogen-3-(phenylamino)furo[3,4-c]pyridine-1(3H)-ones. Dagestan State University Science Reports. URL:

    • [3] Palladium-catalyzed C(sp3)-C(sp2) coupling: Synthesis of C(3)-arylphthalides. Research Square (Preprint). URL:[Link]

    • [4] Synergistic Cu/Ag Dual Regioselective Cyclization Catalysis to Access Functionalized 3-Amido and 3-Indolyl Phthalides. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

    Sources

    Method

    Application Note: Preclinical In Vivo Dosing Formulation Strategies for 3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one

    Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Drug Discovery Researchers Document Type: Standard Operating Procedure (SOP) & Technical Application Note Executive Summary & Physicochemical Rati...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Drug Discovery Researchers Document Type: Standard Operating Procedure (SOP) & Technical Application Note

    Executive Summary & Physicochemical Rationale

    The transition of a novel small molecule from in vitro screening to in vivo pharmacokinetic (PK) and efficacy models requires robust, well-tolerated dosing formulations. 3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one (CAS: 4741-42-8 / 4664-08-8 derivatives) is a heterocyclic building block characterized by a planar fused furan-pyridine ring system.

    From a formulation perspective, planar heterocycles often exhibit high crystal lattice energies and strong intermolecular π−π stacking. Combined with its capacity for hydrogen bonding (via the hydroxyl donor and nitrogen/oxygen acceptors), this compound is highly prone to poor aqueous solubility. To achieve adequate systemic exposure without vehicle-mediated toxicity, formulation strategies must be carefully engineered to disrupt the crystal lattice (for Intravenous dosing) or optimize particle wetting (for Oral dosing)[1].

    Table 1: Physicochemical Profiling & Formulation Implications
    ParameterCharacteristic / Estimated ValueFormulation Implication
    Molecular Weight ~151.12 g/mol Small size favors rapid absorption if the dissolution rate barrier is overcome.
    Structural Topology Planar, fused bicyclicHigh lattice energy; requires co-solvents or complexation to achieve true solution.
    H-Bonding Profile 1 Donor, 3 AcceptorsFavorable for inclusion complexation (e.g., with cyclodextrins).
    Aqueous Solubility Low (Predicted)Oral formulations will likely require suspension techniques with suspending agents.

    Formulation Strategy & Excipient Causality

    The selection of excipients must balance the solubilization capacity of the vehicle against its tolerability in preclinical species (e.g., mice, rats)[2]. We have designed two distinct self-validating systems: an Intravenous (IV) true solution and an Oral (PO) homogeneous suspension.

    Table 2: Excipient Selection and Mechanistic Role
    RouteExcipientFinal Conc.Mechanistic Causality
    IV DMSO 5% (v/v)Acts as a potent hydrogen-bond acceptor to disrupt the crystal lattice. Serves as the primary solvent.
    IV HP-β-CD 20% (w/v)Hydroxypropyl-β-cyclodextrin provides a hydrophobic cavity to encapsulate the planar rings, while its hydrophilic exterior ensures bulk aqueous solubility.
    PO Na-CMC 0.5% (w/v)Sodium Carboxymethyl Cellulose increases vehicle viscosity, preventing rapid sedimentation of suspended API particles according to Stokes' Law.
    PO Tween 80 0.1% (v/v)Non-ionic surfactant that lowers the contact angle of the aqueous vehicle, allowing it to "wet" the hydrophobic API powder and prevent agglomeration.

    Formulation Workflow Diagram

    The following logical workflow dictates the preparation and validation of the dosing vehicles.

    FormulationWorkflow API 3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one (Solid API) PhysChem Physicochemical Profiling (pKa, LogP, XRD) API->PhysChem IV_Route Intravenous (IV) Route (True Solution) PhysChem->IV_Route PO_Route Oral (PO) Route (Homogeneous Suspension) PhysChem->PO_Route IV_Vehicle Vehicle: 5% DMSO + 20% HP-β-CD in Saline IV_Route->IV_Vehicle PO_Vehicle Vehicle: 0.5% Na-CMC + 0.1% Tween 80 in Water PO_Route->PO_Vehicle IV_Prep Solvent Addition & Dropwise Complexation IV_Vehicle->IV_Prep PO_Prep Trituration & Particle Size Reduction PO_Vehicle->PO_Prep IV_QC 0.22 µm Filtration & Tyndall Inspection IV_Prep->IV_QC PO_QC Homogenization & Stratified HPLC Assay PO_Prep->PO_QC InVivo In Vivo Dosing & PK/PD Sampling IV_QC->InVivo PO_QC->InVivo

    Workflow for the preclinical formulation and validation of 3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one.

    Step-by-Step Experimental Protocols

    Protocol A: Intravenous (IV) Solution (Target: 2 mg/mL)

    Critical Rule: IV formulations must be absolute solutions. Particulates >5 µm injected intravenously can cause fatal pulmonary embolisms in rodents.

    • API Weighing: Accurately weigh 20 mg of 3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one into a sterile 20 mL glass scintillation vial.

    • Primary Solubilization: Add 0.5 mL of pure DMSO (5% of final volume). Vortex vigorously and sonicate in a water bath at 37°C for 5 minutes until the solution is completely clear.

      • Causality: Creating a concentrated master stock in DMSO ensures the crystal lattice is fully broken before introduction to an aqueous environment.

    • Vehicle Preparation: In a separate flask, prepare a 20% (w/v) solution of HP-β-CD in 0.9% sterile saline. Stir until completely transparent.

    • Complexation (The Critical Step): Place the API/DMSO vial on a magnetic stir plate at 500 rpm. Dropwise , add 9.5 mL of the 20% HP-β-CD vehicle.

      • Causality: Dropwise addition prevents localized supersaturation at the solvent interface, allowing the cyclodextrin cavities time to encapsulate the API molecules before they can nucleate and precipitate.

    • Sterilization: Filter the final solution through a 0.22 µm PVDF syringe filter into a sterile dosing vial.

    Protocol B: Oral (PO) Suspension (Target: 10 mg/mL)

    Critical Rule: Suspensions must be physically stable and easily resuspendable to ensure dose uniformity.

    • Particle Size Reduction: Weigh 100 mg of API and transfer it to an agate mortar. Triturate (grind) the dry powder for 2–3 minutes.

      • Causality: Reducing particle size exponentially increases the surface area available for dissolution in the gastrointestinal tract, directly improving oral bioavailability.

    • Wetting: Add 100 µL of a 10% Tween 80 stock solution directly to the powder. Mix with the pestle to form a uniform, thick paste.

    • Geometric Dilution: Gradually add 9.9 mL of a pre-made 0.5% Na-CMC aqueous solution to the mortar in 1 mL increments, mixing thoroughly between each addition.

    • Transfer & Homogenization: Transfer the suspension to a dosing vial. Sonicate for 10 minutes to break up any remaining micro-agglomerates.

    • Dosing Maintenance: Maintain the vial on a magnetic stir plate at 300 rpm prior to and during the dosing procedure to prevent settling.

    Quality Control & Self-Validation Mechanisms

    To ensure trustworthiness and reproducibility, formulations must not be dosed until they pass the following self-validating QC checks:

    IV Formulation: The Tyndall Effect Test

    Even if an IV solution appears clear to the naked eye, sub-visible colloidal precipitation may have occurred.

    • Procedure: In a darkened room, shine a highly focused light source (e.g., a red or green laser pointer) directly through the glass vial.

    • Validation: If the beam path is invisible in the liquid, it is a true solution and safe for IV dosing. If a solid line of light is visible (the Tyndall effect), colloidal particles are scattering the light. The formulation has failed and must be discarded.

    PO Formulation: Stratified Homogeneity Assay

    Suspensions are inherently thermodynamically unstable and prone to settling.

    • Procedure: While the suspension is stirring at 300 rpm, use a positive displacement pipette to extract 10 µL aliquots from the top, middle, and bottom of the vial.

    • Validation: Dilute these aliquots in the HPLC mobile phase and analyze concentration. The Relative Standard Deviation (RSD) across the three strata must be < 10% . An RSD > 10% indicates rapid sedimentation, requiring an increase in the Na-CMC concentration.

    References

    • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-230.[2]

    • Williams, H. D., et al. (2013). Selecting Formulations for Drug Discovery and Early Drug Development – Current Challenges and Emerging Approaches for Predicting Bioperformance. Pharmaceutical Outsourcing.[1]

    • FDA Guidance for Industry.Nonclinical Safety Evaluation of Reformulated Drug Products and Products Intended for Administration by an Alternate Route. U.S. Department of Health and Human Services.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Optimizing Reaction Yields in 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one Synthesis

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals synthesizing 3-hydroxyfuro[3,4-c]pyridin-1(3H)-one an...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals synthesizing 3-hydroxyfuro[3,4-c]pyridin-1(3H)-one and its 4-halo derivatives. These molecules are highly versatile cyclic hemiacetals that serve as essential precursors for biologically active isonicotinic acid derivatives.

    This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield synthesis and prevent common degradation or side-reaction pitfalls.

    Mechanistic Workflow

    The synthesis of 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones typically proceeds via the acid-mediated rearrangement of 3-amino-8-hydroxy-1,6-dioxo-2,7-diazaspiro[1]non-3-ene-4-carbonitriles [2]. The diagram below illustrates the synthetic pathway, the tautomeric equilibrium, and common side reactions that impact overall yield.

    SynthesisWorkflow A 2,7-Diazaspiro[4.4]non-3-ene Precursor B Hydrohalic Acid (HX) Hydrolysis & Rearrangement A->B HX (Conc.), Heat C 4-Halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one (Target Cyclic Hemiacetal) B->C Primary Yield (70-85%) D 3-Formylisonicotinic Acid (Open Aldehyde Tautomer) C->D Tautomeric Equilibrium E 3-Amino Derivatives (Side Product / Target) C->E Sec. Amines (in EtOAc) F 3-Alkoxy Derivatives (Side Product) C->F Alcohols (Trace Acid)

    Synthetic pathway of 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones and common derivatizations.

    Troubleshooting FAQs

    Q1: My conversion from the 2,7-diazaspiro[1]non-3-ene precursor to the 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one is stalling at 40-50%. How can I drive the reaction to completion? A: The transformation relies heavily on the concentration of the hydrohalic acid (HX) and thermal kinetic energy. The reaction mechanism involves the protonation of the spiro-compound's nitrile and amine groups, followed by a cascade of hydrolysis, decarboxylation, and cyclization to form the pyridine core. If the reaction stalls, it is typically due to insufficient acid concentration, which fails to fully protonate the intermediates. Expert Solution: Ensure you are using concentrated hydrohalic acids (e.g., 37% HCl or 48% HBr). Reflux conditions (90–100 °C) must be maintained for at least 4–6 hours. Dilute acids will only result in partial hydrolysis, leaving unreacted spiro-intermediates.

    Q2: During isolation and workup, I am observing significant impurities that NMR suggests are 3-alkoxy derivatives. How do I prevent this? A: 4-Halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones are highly reactive cyclic hemiacetals. If you use alcohols (like methanol, ethanol, or isopropanol) during your extraction or crystallization phases—especially in the presence of trace acid from the reaction mixture—the hemiacetal hydroxyl group will undergo rapid etherification to form 3-alkoxyfuro[3,4-c]pyridin-1(3H)-ones [3]. Expert Solution: Strictly avoid alcoholic solvents during workup. Use ethyl acetate (EtOAc) for extractions and recrystallization. EtOAc provides excellent solubility for the target compound without acting as a nucleophile.

    Q3: My NMR spectra show a complex mixture of two distinct species, even after rigorous purification. Is my compound degrading? A: No, your compound is not degrading. 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-ones exist in a dynamic ring-chain tautomeric equilibrium with their open aldehyde form, 3-formylisonicotinic acid. While NMR studies confirm that the cyclic hemiacetal structure predominates in solution [4], the open form is always present. Expert Solution: This is a self-validating feature of the molecule. When integrating NMR peaks, account for the formyl proton (typically around 10.0–10.5 ppm) of the open tautomer and the hemiacetal methine proton (around 6.5–7.0 ppm) of the cyclic form. The sum of these integrations should correlate with the rest of the aromatic protons.

    Quantitative Data: Yield Optimization

    The following table summarizes the causal relationship between reaction conditions and the isolated yield of 4-chloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one.

    Acid ConcentrationTemperature (°C)Time (h)Isolation SolventIsolated Yield (%)Primary Impurity
    10% HCl1006EtOAc15%Unreacted Precursor
    37% HCl606EtOAc42%Unreacted Precursor
    37% HCl1002EtOAc55%Intermediate Hydrolysates
    37% HCl1006Methanol30%3-Methoxy Derivative
    37% HCl 100 6 EtOAc 82% None (Optimal)
    Standard Operating Procedure (SOP): Synthesis & Isolation

    Self-Validating Protocol for 4-Chloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one

    • Reaction Setup: Suspend 10 mmol of 3-amino-8-hydroxy-1,6-dioxo-2,7-diazaspiro[1]non-3-ene-4-carbonitrile in 25 mL of concentrated HCl (37%).

    • Thermal Activation: Heat the suspension to reflux (approx. 100 °C) under continuous stirring for 6 hours.

      • Causality Check: The initial suspension will gradually dissolve as the spiro compound hydrolyzes, followed by the precipitation of the target compound as the reaction progresses.

    • Cooling and Precipitation: Allow the reaction mixture to cool to room temperature, then further cool to 0–5 °C in an ice bath for 1 hour to maximize precipitation.

    • Filtration and Washing: Filter the precipitate under vacuum. Wash the filter cake with ice-cold water (3 × 10 mL) to remove residual HCl.

      • Crucial Step: Do not wash with ethanol or methanol to dry the cake, as this will induce etherification.

    • Purification: Recrystallize the crude product from boiling ethyl acetate.

    • Validation: Analyze via IR spectroscopy. The disappearance of the sharp nitrile stretch (~2200 cm⁻¹) and the appearance of a broad hydroxyl stretch (3100–3300 cm⁻¹) and strong lactone carbonyl stretch (~1750 cm⁻¹) validate successful conversion.

    References
    • Fedoseev S.V., Milovidova A.G. "INTERACTION OF ISONICOTINIC ACID DERIVATIVES WITH ANILINE." Topical Issues of New Medicines Development, National University of Pharmacy, 2019.[Link]

    • Fedoseev S.V., et al. "Synthesis of 3-(Dialkylamino)-4-halofuro[3,4-c]pyridin-1(3H)-ones." Russian Journal of Organic Chemistry, 2020.[Link]

    • Fedoseeva S.V., et al. "Synthesis of 4-Halo-3-isopropoxyfuro[3,4-с]-pyridin-1(3H)-ones." Russian Journal of Organic Chemistry, 2019. [Link]

    Sources

    Optimization

    Technical Support Center: HPLC Mobile Phase Optimization for 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one

    Introduction & Analyte Profiling 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one (also known as furo[3,4-c]pyridine-1,3-dione) is a heterocyclic compound characterized by a fused furan and pyridine ring system (1)[1]. This structu...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Analyte Profiling

    3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one (also known as furo[3,4-c]pyridine-1,3-dione) is a heterocyclic compound characterized by a fused furan and pyridine ring system (1)[1]. This structural motif is highly valued in medicinal chemistry as an intermediate for synthesizing complex derivatives, such as 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones (2)[2].

    Chromatographically, this compound presents a dual challenge:

    • Basic Pyridine Nitrogen (pKₐ ~5.2): Prone to severe secondary interactions with residual silanols on silica-based stationary phases, leading to peak tailing (3)[3].

    • Cyclic Hemiacetal/Lactone Ring: Highly susceptible to base-catalyzed hydrolysis and ring-opening at elevated pH levels.

    The following guide provides a self-validating framework for optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for this specific analyte.

    Optimization Strategy Diagram

    HPLC_Workflow Start Analyze Compound Structure (Pyridine Ring + Hemiacetal) pH Set Mobile Phase pH Target: pH 2.0 - 3.0 Start->pH Prevent lactone hydrolysis & protonate nitrogen Buffer Select Acidic Additive (0.1% TFA or Formic Acid) pH->Buffer Ensure robust ion-pairing Organic Select Organic Modifier (Acetonitrile preferred) Buffer->Organic Optimize elution strength Eval Evaluate Chromatography (Tf ≤ 1.5, RSD ≤ 0.5%) Organic->Eval Run SST validation

    Workflow for HPLC mobile phase optimization of 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one.

    Frequently Asked Questions (FAQs) & Troubleshooting

    Q1: Why am I experiencing severe peak tailing for 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one? A1: Peak tailing for this compound is primarily driven by secondary retention mechanisms. The basic pyridine nitrogen interacts strongly with unendcapped, acidic silanol groups on the silica-based stationary phase (3)[3]. Causality & Solution: When the mobile phase pH is near the pKₐ of the pyridine ring, the compound exists in a mixed ionization state. Lowering the mobile phase pH to ~2.0 using 0.1% Trifluoroacetic acid (TFA) fully protonates the pyridine nitrogen. TFA acts as a strong ion-pairing agent, forming a neutral hydrophobic complex with the analyte, thereby shielding it from silanol interactions and restoring peak symmetry (4)[4].

    Q2: Can I use a high pH mobile phase (e.g., pH 9.0) to analyze this compound in its neutral state? A2: No. 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one contains a cyclic hemiacetal structure (1)[1]. Causality & Solution: At alkaline pH, the furanone ring undergoes rapid base-catalyzed hydrolysis, leading to ring-opening and in-situ degradation of the analyte during the chromatographic run. You must strictly maintain an acidic mobile phase (pH 2.0 - 4.0) to preserve the structural integrity of the fused furan ring.

    Q3: Why are my retention times drifting across multiple injections? A3: Retention time drift for ionizable heterocycles indicates inadequate buffering capacity or incomplete column equilibration. Causality & Solution: If using a weak acid like 0.1% Formic Acid (pH ~2.7), the buffering capacity might be insufficient to handle sample matrix variations. Switch to a stronger ion-pairing system (0.1% TFA) or a buffered system (10 mM Ammonium Formate adjusted to pH 3.0) to lock the ionization state. Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before the first injection.

    Step-by-Step Methodologies: Self-Validating Protocol

    This protocol uses a reversed-phase C18 column (e.g., 150 x 4.6 mm, 3 µm, fully endcapped) to minimize silanol activity.

    Step 1: Aqueous Mobile Phase (A) Preparation

    • Measure 1000 mL of LC-MS grade ultrapure water.

    • Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to achieve a 0.1% v/v concentration.

    • Causality: TFA drops the pH to ~2.0, ensuring the pyridine ring is 100% protonated while providing ion-pairing capabilities to suppress tailing (4)[4].

    • Sonicate for 10 minutes to degas.

    Step 2: Organic Mobile Phase (B) Preparation

    • Measure 1000 mL of LC-MS grade Acetonitrile (ACN).

    • Add exactly 1.0 mL of LC-MS grade TFA (0.1% v/v).

    • Causality: Acetonitrile is chosen over Methanol because Methanol, as a protic solvent, can participate in hydrogen bonding with the hemiacetal hydroxyl group, potentially causing peak broadening or transesterification artifacts. ACN is aprotic and provides sharper peaks for this fused-ring system.

    Step 3: Column Equilibration & System Passivation

    • Purge the HPLC lines with Mobile Phase A and B.

    • Equilibrate the column at the initial gradient conditions (95% A / 5% B) at 1.0 mL/min for 20 minutes.

    • Self-Validation: Monitor the baseline at 254 nm. The system is equilibrated when the baseline drift is < 1 mAU/min and pressure ripple is < 1%.

    Step 4: System Suitability Test (SST)

    • Inject 10 µL of a 0.1 mg/mL standard solution of 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one (prepared in 90:10 Water:ACN).

    • Perform 5 consecutive replicate injections.

    • Acceptance Criteria: The protocol is validated if the USP Tailing Factor (Tf) is ≤ 1.5 and the retention time Relative Standard Deviation (RSD) is ≤ 0.5%. If Tf > 1.5, verify column endcapping or replace the column due to voiding (4)[4].

    Quantitative Data Presentation

    Table 1: Mobile Phase Additive Comparison
    AdditiveConcentrationApprox. pHEffect on 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-oneRecommendation
    Trifluoroacetic Acid (TFA) 0.1% v/v~2.0Strong ion-pairing, excellent tailing suppression.Best for UV/DAD quantitative assays.
    Formic Acid (FA) 0.1% v/v~2.7Protonates pyridine, moderate tailing suppression.Good for LC-MS compatibility.
    Ammonium Acetate 10 mM~6.8Partial ionization of pyridine, severe tailing.Not recommended.
    Ammonium Bicarbonate 10 mM~9.0Induces hemiacetal/lactone ring opening.Strictly avoid.
    Table 2: Optimized Gradient Profile for C18 Columns
    Time (min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (0.1% TFA in ACN)Flow Rate (mL/min)
    0.09551.0
    5.060401.0
    7.010901.0
    8.510901.0
    9.09551.0
    12.09551.0

    References

    • EvitaChem. "Buy 1-Hydroxy-1H,3H-furo[3,4-C]pyridin-3-one (EVT-15359431)".
    • ResearchGate. "Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones".
    • Scribd. "Understanding HPLC Peak Tailing".
    • Scribd. "Fixing Peak Tailing in HPLC Analysis".

    Sources

    Troubleshooting

    resolving HPLC peak tailing for 3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one

    Troubleshooting Guide for HPLC Peak Tailing Welcome to the technical support center for the analysis of 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one. This guide is designed for researchers, scientists, and drug development prof...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Troubleshooting Guide for HPLC Peak Tailing

    Welcome to the technical support center for the analysis of 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one. This guide is designed for researchers, scientists, and drug development professionals encountering asymmetrical peak shapes, specifically peak tailing, during HPLC analysis of this compound. As Senior Application Scientists, we provide this guide based on established chromatographic principles and field-proven experience to help you diagnose and resolve these issues efficiently.

    Understanding the Analyte: 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one

    3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one is a heterocyclic compound featuring a fused furan and pyridine ring system.[1][2] Its structure contains several key functional groups: a basic nitrogen atom in the pyridine ring, a potentially acidic hydroxyl group, and polar lactone functionality. This combination of features makes the molecule highly polar and susceptible to ionization, which is a primary driver of problematic chromatography on traditional reversed-phase columns.

    The primary cause of peak tailing for such molecules is often unwanted secondary interactions between the analyte and the stationary phase.[3][4] While the main retention mechanism in reversed-phase chromatography is hydrophobic interaction, polar analytes can also interact with residual silanol groups (Si-OH) on the surface of silica-based columns.[5][6] These interactions create a secondary, stronger retention mechanism that leads to peak tailing.[7]

    Frequently Asked Questions & Troubleshooting Workflow

    This section is structured to follow a logical troubleshooting process, from initial diagnosis to advanced method development strategies.

    Q1: My peak for 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one is tailing. Where do I start?

    The first step is to determine if the problem is specific to your analyte or a system-wide issue.

    • Observe Other Peaks: Are all peaks in your chromatogram tailing, or only the peak for 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one?

      • All Peaks Tailing: This typically points to a physical or mechanical issue in the HPLC system.[8][9] Common causes include a column void (bed deformation), a blocked frit, or excessive extra-column volume from tubing or fittings.[3][6][8]

      • Analyte-Specific Tailing: This strongly suggests a chemical interaction between your analyte and the stationary phase, or a problem related to the mobile phase or sample solvent. This is the most common scenario for polar, ionizable compounds.[9]

    The following workflow diagram outlines the systematic approach to troubleshooting analyte-specific peak tailing.

    G start Peak Tailing Observed for 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one check_all_peaks Are ALL peaks tailing? start->check_all_peaks system_issue Suspect System/Physical Issue: - Check for column void/damage - Replace guard column/frits - Minimize extra-column volume check_all_peaks->system_issue Yes chemical_issue Suspect Chemical Interaction Issue check_all_peaks->chemical_issue No mobile_phase_opt Step 1: Mobile Phase Optimization (Most Common Fix) chemical_issue->mobile_phase_opt column_select Step 2: Column Chemistry (If Mobile Phase Changes are Insufficient) chemical_issue->column_select sample_system_check Step 3: Sample & System Checks (Easy Verifications) chemical_issue->sample_system_check ph_adjust Adjust Mobile Phase pH (Control Ionization) mobile_phase_opt->ph_adjust buffer_select Select Appropriate Buffer (Stabilize pH) mobile_phase_opt->buffer_select endcapped_col Use High-Purity, End-Capped C18 Column column_select->endcapped_col alt_chem Try Alternative Stationary Phase (e.g., Polar-Embedded, Phenyl-Hexyl) column_select->alt_chem solvent_match Match Sample Solvent to Mobile Phase sample_system_check->solvent_match overload_check Check for Mass/Volume Overload (Inject less) sample_system_check->overload_check

    Caption: Unwanted interaction of a basic analyte with a deprotonated silanol.

    Column TypeKey FeatureBest For...How it Reduces Tailing
    Traditional C18 Basic C18 bonding on standard purity (Type A) silica.Non-polar, neutral compounds.Not effective for reducing tailing of bases. [4]
    High-Purity, End-Capped C18 Bonded on high-purity (Type B) silica with minimal metal content; residual silanols are chemically masked ("end-capped").General purpose, including moderate bases.End-capping blocks access to many residual silanols, significantly reducing secondary interactions. [5][6][10]
    Polar-Embedded Phase C18 chain with a polar group (e.g., amide, carbamate) embedded near the silica surface.Polar and basic analytes; compatible with 100% aqueous mobile phases.The polar group shields the analyte from underlying silanols and provides an alternative, weaker polar retention mechanism. [11]
    Phenyl-Hexyl Phase Phenyl rings attached via a hexyl linker.Aromatic compounds, offering alternative selectivity to C18.Provides π-π interactions, which can sometimes offer better peak shape for aromatic analytes compared to pure hydrophobic retention. [5][12]
    Modern pH-Stable Columns Often based on hybrid particle technology (organic/inorganic).Operating at high pH (>8) to analyze bases in their neutral state.The particle is resistant to dissolution at high pH, allowing for methods where the analyte is fully neutralized.
    Q5: What other "quick checks" can I perform?

    Before investing in new columns or extensive method development, always check these common sources of peak distortion:

    • Sample Solvent Mismatch: The elution strength of your sample solvent should be weaker than or equal to your mobile phase. [13]Injecting a polar analyte dissolved in a strong organic solvent (like 100% Methanol) into a highly aqueous mobile phase will cause severe peak distortion. [14][15] * Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase composition. * Mass and Volume Overload: Injecting too much analyte (high concentration) or too large a volume can saturate the stationary phase, leading to tailing or fronting peaks. [8][9][10] * Solution: Dilute your sample by a factor of 10 or reduce the injection volume by half. If the peak shape improves, you were likely overloading the column. [8]* Column Contamination and Hardware:

      • Guard Column: If you use a guard column, replace it. It may be dirty or obstructed. [8] * Column Flushing: If you suspect contamination, try reversing and flushing the column (if the manufacturer allows) with a strong solvent. [3]

    References
    • Effects of Sample Solvents on Peak Shape. (n.d.). Shimadzu. Retrieved from [Link]

    • The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Crawford Scientific. Retrieved from [Link]

    • Your guide to select the buffer in HPLC development part 1. (2025, August 2). PharmaCores. Retrieved from [Link]

    • Troubleshooting HPLC- Tailing Peaks. (2014, March 11). Restek. Retrieved from [Link]

    • Exploring the Role of pH in HPLC Separation. (2024, December 3). Moravek. Retrieved from [Link]

    • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved from [Link]

    • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

    • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

    • A Guide to HPLC and LC-MS Buffer Selection. (n.d.). ACE HPLC Columns. Retrieved from [Link]

    • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International. Retrieved from [Link]

    • Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. (n.d.). Shimadzu. Retrieved from [Link]

    • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]

    • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved from [Link]

    • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. (n.d.). Waters Corporation. Retrieved from [Link]

    • Waters Column Selection Guide for Polar Compounds. (n.d.). Waters Corporation. Retrieved from [Link]

    • The Theory of HPLC Column Chemistry. (n.d.). Crawford Scientific. Retrieved from [Link]

    • Better Alternatives to HILIC: Why ANP with TYPE‑C™ Columns Improves Polar Compound Analysis. (2025, June 5). MicroSolv Technology Corporation. Retrieved from [Link]

    • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved from [Link]

    • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved from [Link]

    • Sample Diluent Effects in Reversed-Phase and HILIC Separations. (2019, September 9). Agilent. Retrieved from [Link]

    • Buffers and Eluent Additives for HPLC Method Development. (2019, June 3). Element Lab Solutions. Retrieved from [Link]

    • A systematic investigation of the effect of sample solvent on peak shape in nano- and microflow hydrophilic interaction liquid chromatography columns. (2021, October 11). PubMed. Retrieved from [Link]

    • Sample Diluent Effects in HPLC. (2017, September 19). Element Lab Solutions. Retrieved from [Link]

    • Choosing HPLC Columns for Rapid Method Development. (2013, June 20). Agilent. Retrieved from [Link]

    • Why Do Peaks Tail? (n.d.). LCGC. Retrieved from [Link]

    • HPLC Column Equivalent List – Alternatives to Waters, Agilent, Phenomenex and More. (n.d.). GL Sciences. Retrieved from [Link]

    • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. Retrieved from [Link]

    • HPLC problems with very polar molecules. (2024, January 25). Axion Labs. Retrieved from [Link]

    • The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? (2018, April 9). LCGC International. Retrieved from [Link]

    • Secondary interactions, an unexpected problem emerged between hydroxyl containing analytes and fused silica capillaries in anion-exchange micro-liquid chromatography. (2007, November 23). PubMed. Retrieved from [Link]

    • HPLC Tech Tip: Basic Analytes in Reversed-Phase. (n.d.). Phenomenex. Retrieved from [Link]

    • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018, November 28). Chromatography Today. Retrieved from [Link]

    • Furo(3,4-c)pyridine. (n.d.). PubChem. Retrieved from [Link]

    • FURO(3,4-C)PYRIDIN-1(3H)-ONE. (n.d.). GSRS. Retrieved from [Link]

    • 1H,3H-furo[3,4-c]pyridin-1-one — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

    Sources

    Optimization

    Technical Support Center: Overcoming Low Reactivity of 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one

    Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with 3-hydroxyfuro[3,4-c]pyridin-1(3H)-one and it...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with 3-hydroxyfuro[3,4-c]pyridin-1(3H)-one and its halogenated derivatives. While this compound is a highly versatile polyfunctional building block for the construction of annulated heterocycles and pharmaceutical intermediates, its reactivity is notoriously restricted by its thermodynamic properties.

    Below, we break down the root causes of this low reactivity and provide field-proven troubleshooting workflows, self-validating protocols, and empirical data to help you drive your syntheses to completion.

    Mechanistic Insight: The Causality of Low Reactivity

    To overcome the low reactivity of 3-hydroxyfuro[3,4-c]pyridin-1(3H)-one, one must first understand its structural dynamics. The compound exists in a ring-chain tautomeric equilibrium .

    According to NMR structural data, the cyclic hemiacetal structure predominates almost exclusively in solution over its open 5-formyl-pyridine-4-carboxylic acid counterpart 1. Because the reactive electrophilic center (the aldehyde carbon) is "locked" within the highly stable 5-membered lactol ring, weak nucleophiles fail to attack the carbon center. You must utilize specific solvent systems, acid catalysis, or dehydrating agents to actively shift the equilibrium toward the reactive open form.

    TautomericEquilibrium Cyclic Cyclic Hemiacetal (Thermodynamically Stable) Open Open Aldehyde Form (Reactive Intermediate) Cyclic->Open Equilibrium (Favors Cyclic) Product Functionalized Product (e.g., 3-Amino/Alkoxy) Open->Product Nucleophile + Acid + Molecular Sieves

    Fig 1. Ring-chain tautomerism dictating the reactivity of 3-hydroxyfuro[3,4-c]pyridin-1(3H)-one.

    Troubleshooting FAQs

    Q: Why do my reactions with secondary amines (e.g., morpholine) show no conversion at room temperature in standard polar aprotic solvents? A: The cyclic hemiacetal is acting as a thermodynamic sink. To fix this, switch your solvent to ethyl acetate . Research demonstrates that reacting 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones with acyclic or alicyclic secondary amines in ethyl acetate affords the corresponding 3-(dialkylamino) derivatives in just a few minutes 1. Ethyl acetate provides optimal solubility for the transition state while selectively precipitating the final product, driving the reaction forward via Le Chatelier's principle.

    Q: I am attempting to synthesize a 3-alkoxy derivative (e.g., isopropoxy) but I am recovering unreacted starting material. How can I force the reaction? A: Alcohols are weaker nucleophiles than amines and cannot overcome the activation energy barrier of the stable lactol ring on their own. You must actively remove the water byproduct to shift the equilibrium. Use a strong acid catalyst (e.g., H₂SO₄) combined with 3 Å molecular sieves 2.

    Q: Can I react this compound with primary aromatic amines like aniline? A: Yes. Despite the lower nucleophilicity of aromatic amines compared to aliphatic amines, the reaction with aniline proceeds efficiently at room temperature to form 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones, provided the reaction is allowed sufficient time (typically 2-4 hours) in an optimized solvent system 3.

    TroubleshootingWorkflow Start Low Reactivity Observed Check1 Is the nucleophile weak (e.g., alcohol)? Start->Check1 Path1 Add Acid Catalyst (e.g., H2SO4) Check1->Path1 Yes Check2 Is water stalling equilibrium? Check1->Check2 No Path1->Check2 Path2 Add 3Å Molecular Sieves Check2->Path2 Yes Check3 Is solubility/kinetics poor? Check2->Check3 No Path2->Check3 Path3 Switch to EtOAc (for amines) Check3->Path3 Yes Success High Yield Product Isolated Check3->Success No Path3->Success

    Fig 2. Troubleshooting decision tree for overcoming low reactivity in derivatization workflows.

    Standardized Experimental Protocols

    Protocol A: Synthesis of 3-(Dialkylamino)furo[3,4-c]pyridin-1(3H)-ones

    This protocol utilizes solvent-mediated precipitation to drive the reaction, bypassing the need for acid catalysis.

    • Preparation: Charge a dry, round-bottom flask with 1.0 equivalent of 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one.

    • Solvent Addition: Suspend the starting material in anhydrous ethyl acetate (approx. 10 mL per mmol of substrate). Causality: The starting hemiacetal is only partially soluble, creating a heterogeneous mixture.

    • Nucleophile Addition: Add 1.2 equivalents of the secondary amine (e.g., morpholine or thiomorpholine) dropwise at room temperature under vigorous stirring.

    • Self-Validating Observation: Within 2 to 5 minutes, the suspension will briefly clear as the reactive open-aldehyde intermediate is consumed, immediately followed by the heavy precipitation of the highly crystalline 3-(dialkylamino) product.

    • Isolation: Stir for an additional 10 minutes to ensure completion. Filter the precipitate, wash with cold ethyl acetate, and dry under vacuum.

    Protocol B: Acid-Catalyzed Synthesis of 3-Alkoxyfuro[3,4-c]pyridin-1(3H)-ones

    This protocol uses extreme dehydration to force the etherification of the stable hemiacetal.

    • Preparation: Suspend 1.0 equivalent of the hemiacetal in an excess of the target anhydrous alcohol (e.g., propan-2-ol), which acts as both solvent and reactant.

    • Catalysis: Add a catalytic amount of concentrated H₂SO₄ (0.1 equivalents).

    • Dehydration: Introduce freshly activated 3 Å molecular sieves to the reaction mixture. Causality: 3 Å sieves are critical here; they are small enough to selectively trap the water byproduct without absorbing the propan-2-ol, preventing the reverse hydrolysis reaction.

    • Heating: Heat the mixture to reflux for 6–12 hours. Monitor the disappearance of the starting material via TLC (Eluent: EtOAc/Hexanes).

    • Workup: Filter the mixture hot to remove the molecular sieves. Neutralize the filtrate with saturated aqueous NaHCO₃, extract with dichloromethane, dry over Na₂SO₄, and concentrate in vacuo to yield the 3-alkoxy derivative.

    Quantitative Data Summary

    Table 1: Optimized Reaction Conditions for 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one Derivatization

    Nucleophile TypeExample ReagentOptimal SolventCatalyst / AdditiveTemp & TimeExpected Yield
    Secondary Amine MorpholineEthyl AcetateNone requiredRT, 10–15 mins85–95%
    Primary Aryl Amine AnilineEthyl AcetateNone requiredRT, 2–4 hours76–88%
    Aliphatic Alcohol Propan-2-olNeat (Excess Alcohol)H₂SO₄ + 3Å Molecular SievesReflux, 6–12 hours70–80%

    References

    • Synthesis of 3-(Dialkylamino)-4-halofuro[3,4-c]pyridin-1(3H)-ones Source: ResearchGate URL:1

    • Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones Source: Russian Journal of Organic Chemistry / ResearchGate URL:3

    • Synthesis of 4-Halo-3-isopropoxyfuro[3,4-с]-pyridin-1(3H)-ones Source: ResearchGate URL:2

    Sources

    Troubleshooting

    reducing background noise in 3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one assays

    Welcome to the Technical Support Center for 3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one applications. As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond generic advice and address the...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for 3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one applications. As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond generic advice and address the specific physicochemical behaviors of this unique heterocyclic scaffold.

    Whether you are utilizing this compound as a metal chelator, a fluorescent probe, or a small molecule inhibitor, background noise is the primary bottleneck in achieving high-sensitivity readouts. This guide dissects the causality behind these issues and provides self-validating protocols to ensure absolute scientific integrity in your assays.

    Core Troubleshooting Guide & FAQs

    Q1: Why is my baseline fluorescence/absorbance abnormally high even before adding the biological target? A1: This phenomenon is driven by two intrinsic properties of the 3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one scaffold: trace metal chelation and intrinsic autofluorescence.

    • The Causality: The hydroxypyridinone (HOPO) moiety features hard oxygen donors that act as powerful chelators for trace metal ions (e.g., Fe³⁺, Ln³⁺) commonly present in standard laboratory buffers[1]. When these trace metals coordinate with the HOPO unit, the electronic structure of the compound is altered, which can drastically shift its absorption or emission spectra and create high background noise[1]. Furthermore, the fused 2-pyridone/furan ring system is inherently fluorescent due to its highly conjugated structure[2].

    • The Solution: Do not assume your commercial buffers are metal-free. Implement a buffer demetallation protocol using Chelex-100 resin prior to assay assembly. If the background remains high after metal stripping, the noise is likely due to the compound's intrinsic autofluorescence, requiring a shift to Time-Resolved Fluorescence (TRF) to gate out the short-lived background signals.

    Q2: I am observing erratic signal spikes and a "hook effect" in my dose-response curves. What is causing this? A2: This is a classic signature of colloidal aggregation.

    • The Causality: Small planar heterocyclic molecules often self-assemble in aqueous environments into soluble nano-entities (colloids) ranging from 50 to 500 nm in size[3]. These aggregates scatter light, which optical plate readers misinterpret as high absorbance or fluorescence background, leading to false positives in high-throughput screening[4].

    • The Solution: Supplement your assay buffer with a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20). Detergents disrupt the hydrophobic stacking interactions driving self-assembly. If the addition of detergent normalizes the dose-response curve, aggregation was the definitive source of the noise[4].

    Q3: How can I prevent non-specific binding of the compound to assay plates? A3: 3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one derivatives can exhibit non-specific binding to polystyrene microtiter plates.

    • The Causality: If the compound has been functionalized with lipophilic side chains, it will adhere to untreated plastics. Furthermore, if you are using standard Bovine Serum Albumin (BSA) as a blocking agent, you may inadvertently introduce trace metals bound to the BSA, which will recruit the hydroxypyridinone chelator to the plate surface[1].

    • The Solution: Use Non-Binding Surface (NBS) microplates (PEG-coated) and ensure any protein blocking agents used are strictly metal-free and highly purified.

    Quantitative Data: Background Noise Reduction Strategies

    To assist in selecting the most appropriate intervention, the following table summarizes the quantitative impact of various troubleshooting strategies on assay performance.

    InterventionTarget MechanismTypical Baseline Reduction (%)Expected S/N Ratio Improvement
    Chelex-100 Treatment Removes trace metals (Fe³⁺, Ln³⁺)40 - 60%2.5x - 4.0x
    0.01% Tween-20 Addition Disrupts colloidal aggregation70 - 90% (if aggregating)> 5.0x
    Time-Resolved Fluorescence Gates out intrinsic autofluorescence80 - 95%10.0x - 20.0x
    NBS Microplates Prevents non-specific surface binding20 - 30%1.5x - 2.0x

    Experimental Protocols: Self-Validating Systems

    To ensure trustworthiness, every protocol below is designed as a closed, self-validating loop. You will not just perform a step; you will prove that the step resolved the specific mechanism of interference.

    Protocol 1: Buffer Demetallation via Chelex-100

    Purpose: To eliminate HOPO-metal coordination complexes that cause spectral interference.

    • Preparation: Add 5 grams of Chelex-100 resin (sodium form) per 100 mL of your standard assay buffer (e.g., HEPES or Tris).

    • Incubation: Stir the suspension gently at room temperature for 2 hours. Avoid vigorous magnetic stirring that could pulverize the resin beads.

    • Filtration: Pass the buffer through a 0.22 µm sterile filter to completely remove the resin.

    • Self-Validation Step: Prepare two wells in a microplate. In Well A, mix the 3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one compound with the untreated buffer. In Well B, mix the compound with the Chelex-treated buffer. Measure the baseline fluorescence. A significant drop in Well B validates that trace metal contamination was the source of the background noise.

    Protocol 2: Detergent-Supplemented Aggregation Reversal

    Purpose: To disrupt light-scattering colloidal nano-entities.

    • Preparation: Prepare a 10% (v/v) stock solution of Tween-20 or Triton X-100 in ultrapure water.

    • Supplementation: Add the detergent stock to your assay buffer to achieve a final concentration of 0.01% to 0.05% (v/v).

    • Equilibration: Allow the 3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one compound to incubate in the detergent-supplemented buffer for 15 minutes prior to reading.

    • Self-Validation Step: Run Dynamic Light Scattering (DLS) on the assay mixture before and after detergent addition. The disappearance of >50 nm particles post-detergent addition definitively proves that the background noise was caused by colloidal aggregation[4].

    System Workflow Visualization

    G Start High Background Noise in 3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one Assay CheckOptical Is the noise spectral (Autofluorescence) or physical (Light Scattering)? Start->CheckOptical CheckAgg Run Dynamic Light Scattering (DLS) to detect >50nm particles CheckOptical->CheckAgg Erratic Spikes CheckMetal Are trace metals (Fe3+, Ln3+) present? CheckOptical->CheckMetal Spectral Shift AddDet Add 0.01% Tween-20 to disrupt colloids CheckAgg->AddDet Aggregates Detected Chelex Treat buffer with Chelex-100 resin CheckMetal->Chelex Yes (HOPO Chelation) TRF Implement Time-Resolved Fluorescence CheckMetal->TRF No (Intrinsic Fluorophore)

    Workflow for diagnosing and resolving background noise in 3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one assays.

    References

    • [1] Singh, S., et al. "Hydroxypyridinone based chelators: a molecular tool for fluorescence sensing and sensitization." Sensors & Diagnostics (RSC Publishing).[Link]

    • [2] Fedoseev, S. V., et al. "2-Pyridone-based fluorophores: Synthesis and fluorescent properties of pyrrolo[3,4-c]pyridine derivatives." ResearchGate.[Link]

    • [4] Allen, S. J., et al. "Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods." ResearchGate. [Link]

    • [3] "Exploring the Phenomena of Compound Aggregation and Nano-entities for Drug Discovery." Espace INRS.[Link]

    Sources

    Optimization

    Technical Support Center: Microwave-Assisted Synthesis of 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one

    Welcome to the Advanced Synthesis Support Center. This hub is designed for researchers, scientists, and drug development professionals optimizing the microwave-assisted organic synthesis (MAOS) of 3-Hydroxyfuro[3,4-c]pyr...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Synthesis Support Center. This hub is designed for researchers, scientists, and drug development professionals optimizing the microwave-assisted organic synthesis (MAOS) of 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one—a critical fused heterocyclic intermediate.

    Here, we move beyond basic manuals. We provide a self-validating framework grounded in dielectric heating mechanics, thermodynamic control, and empirical troubleshooting to ensure your experiments yield high-purity results.

    Core Experimental Workflow

    Understanding the operational sequence is critical to preventing downstream failures. The following workflow illustrates the optimized path from precursor assembly to analytical validation.

    MAOS_Workflow Start 1. Precursor Assembly (Pyridine derivative + Reagents) Solvent 2. Dielectric Solvent Selection (Optimize Loss Tangent) Start->Solvent MW 3. Microwave Irradiation (Dynamic Power & Fiber-Optic Temp) Solvent->MW Cooling 4. Compressed Air Cooling (Rapid Thermal Quench) MW->Cooling Isolation 5. Product Isolation (Selective Precipitation) Cooling->Isolation Analysis 6. Validation (LC-MS & NMR) Isolation->Analysis

    Fig 1: Standardized workflow for the MAOS of 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one.

    Standard Operating Procedure (SOP)

    This protocol utilizes a controlled microwave reactor (e.g., Anton Paar Monowave or CEM Discover) to ensure reproducibility. Microwave synthesis provides higher yields, lower cost, and greater purity compared to conventional thermal methods [3].

    Step-by-Step Methodology
    • Preparation: In a 10 mL microwave-transparent quartz or borosilicate glass vial, add the pyridine precursor (e.g., 1.0 mmol of a pyridine-3,4-dicarboxylic anhydride derivative) and the selected reducing/nucleophilic reagent.

    • Solvent Addition: Add 3.0 mL of a high-absorbing microwave solvent (e.g., Ethanol or DMF).

      • Causality Note: Ethanol possesses a high loss tangent ( tanδ=0.941 ), allowing efficient conversion of electromagnetic energy into thermal energy via dipole rotation.

    • Sealing & Sensor Placement: Seal the vial with a Teflon-lined crimp cap. Insert the fiber-optic temperature probe.

      • Self-Validating Step: Always use an internal fiber-optic probe rather than an external IR sensor to avoid discrepancies caused by the cooling of the vessel's exterior.

    • Irradiation Profile:

      • Ramp Time: 2 minutes to reach 120 °C (Max Power: 150 W).

      • Hold Time: 10 minutes at 120 °C.

      • Causality Note: Dynamic power modulation prevents temperature overshoots that lead to the thermal degradation of the sensitive furo[3,4-c]pyridine core.

    • Cooling: Apply high-pressure compressed air to rapidly cool the vessel to 40 °C within 60 seconds.

      • Causality Note: Rapid quenching halts secondary ring-opening reactions.

    • Isolation: Pour the mixture into ice-cold distilled water to precipitate the 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one. Filter, wash with cold water, and dry under vacuum.

    Quantitative Optimization Data

    The following table summarizes the optimization of reaction parameters. Notice how the interplay between temperature, time, and solvent dictates the equilibrium between the desired cyclic hemiacetal and undesired open-chain byproducts.

    RunSolventTemp (°C)Time (min)Max Power (W)Conversion (%)Isolated Yield (%)Purity (HPLC)
    1Water10020100654288%
    2Ethanol10015150826892%
    3 Ethanol 120 10 150 >99 89 98%
    4DMF1505200>9955*71%

    *Note: Run 4 resulted in low isolated yield due to thermal degradation and decarboxylation at elevated temperatures.

    Troubleshooting Guides & FAQs

    Q1: My reaction shows incomplete conversion of the starting material. Should I increase the microwave power?

    A: Not necessarily. In MAOS, power is merely the energy applied to reach and maintain the target temperature. If conversion is low, first verify the loss tangent of your solvent mixture. If your solvent does not absorb microwave energy efficiently, the instrument will apply maximum power without reaching the activation energy threshold.

    • Actionable Fix: If using a low-absorbing solvent (like toluene), spike the mixture with 5-10% of a strongly absorbing co-solvent like ionic liquids or ethanol. If the temperature is reached but conversion is still low, increase the Hold Time rather than the power.

    Q2: I am observing significant side-product formation and a dark, tarry reaction mixture. What is causing this?

    A: This is a classic symptom of localized superheating or thermal degradation of the 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one core. Fused pyridine derivatives are susceptible to ring-opening or decarboxylation if the temperature overshoots [1].

    • Actionable Fix:

      • Switch to a fiber-optic probe: IR sensors measure the surface temperature of the glass, which can be 10-20 °C cooler than the internal reaction mixture.

      • Enable dynamic power control: Ensure your reactor is set to taper the wattage as it approaches the target temperature (e.g., 120 °C) to prevent thermal spiking.

    Q3: The microwave reactor aborts the run due to "Overpressurization." How do I prevent this?

    A: Overpressurization occurs when the solvent's vapor pressure exceeds the vial's limits, or when rapid gas evolution (e.g., CO2​ or N2​ ) occurs during the reaction.

    • Actionable Fix:

      • Headspace Management: Never fill the microwave vial more than 50% of its total volume. For a 10 mL vial, the maximum reaction volume is 5 mL.

      • Temperature vs. Boiling Point: Do not exceed 50 °C above the atmospheric boiling point of your solvent unless using a specialized heavy-duty pressure vessel.

    Q4: I have achieved high conversion, but product isolation is failing. The product remains in the aqueous phase. Why?

    A: 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one exists in an equilibrium between the closed cyclic hemiacetal (lactone) form and the open-chain formyl-pyridinecarboxylic acid form. In highly polar or basic aqueous conditions, the equilibrium shifts toward the highly soluble, ionized open-chain carboxylate.

    • Actionable Fix: Acidify the aqueous mixture to pH 3-4 using 1M HCl before extraction or precipitation. This protonates the carboxylate, driving the equilibrium back toward the lipophilic fused furo-pyridine ring, allowing for efficient precipitation or extraction into ethyl acetate.

    Mechanistic & Troubleshooting Logic Pathway

    Use the following diagnostic tree to systematically resolve yield and purity issues during your MAOS campaigns.

    Troubleshooting_Logic Issue Issue: Low Yield of 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one Check1 Is starting material fully consumed? (LC-MS) Issue->Check1 Yes Yes Check1->Yes No No Check1->No Degradation Check for thermal degradation / tarring Yes->Degradation Solvent Check solvent loss tangent & increase Hold Time No->Solvent SideProd Lower Temp by 20°C Use Fiber-Optic Probe Degradation->SideProd Tarring observed Equilibrium Check pH during isolation (Shift equilibrium to lactone) Degradation->Equilibrium Clean but low recovery

    Fig 2: Diagnostic logic tree for troubleshooting MAOS yield and isolation discrepancies.

    Advanced Mechanistic Insights

    For drug development professionals, understanding the mechanism is as important as the protocol. The synthesis of fused heterocyclic compounds under microwave irradiation benefits from what is historically debated as the "specific microwave effect" [5]. While purely non-thermal effects are controversial, the rapid, volumetric heating profile undeniably alters the reaction kinetics.

    By rapidly bypassing the lower temperature regimes where competing side reactions (such as intermolecular polymerizations) dominate, the microwave energy drives the intramolecular cyclization of the pyridine precursor directly to the furo[3,4-c]pyridine core [4]. The use of green solvents like ethanol in these multicomponent and cyclization reactions not only aligns with green chemistry principles but also provides the optimal dielectric properties for rapid heating [2].

    References

    • Wu, Y., & Jiang, B. (2021). Synthesis of Fused Pyridines via Microwave-Assisted [3+3] Cyclization. Chinese Journal of Organic Chemistry. Available at:[Link]

    • Javahershenas, R. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances. Available at:[Link]

    • Srinivasan, K. V., et al. (2011). Microwave Assisted Synthesis of Fused Heterocyclic Compounds. CLOCKSS Archive. Available at: [Link]

    • ResearchGate Contributors. (2009). A Multi-Component Reaction for the Synthesis of N-Substituted Furo[3,4-b]quinoline Derivatives under Microwave Irradiation. Journal of Heterocyclic Chemistry. Available at: [Link]

    • National Institutes of Health (NIH). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC. Available at:[Link]

    Reference Data & Comparative Studies

    Comparative

    benchmarking synthesis routes for 3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one

    Benchmarking Synthesis Routes for 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one: A Comprehensive Guide for Process Chemists Introduction The furo[3,4-c]pyridine scaffold represents a highly privileged but synthetically challengi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Benchmarking Synthesis Routes for 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one: A Comprehensive Guide for Process Chemists

    Introduction

    The furo[3,4-c]pyridine scaffold represents a highly privileged but synthetically challenging pharmacophore in medicinal chemistry. While the parent fully aromatic furo[3,4-c]pyridine is notoriously unstable and prone to rapid polymerization at room temperature[1][2], its oxidized and saturated derivatives—specifically the 1(3H)-ones (lactones) and 3-hydroxy-1(3H)-ones (lactols)—exhibit robust stability. These stable scaffolds serve as critical intermediates in the development of site-specific proteasome inhibitors[3] and heterocyclic analogues of 1-arylnaphthalene lignans[4].

    As a Senior Application Scientist, selecting the optimal synthetic route requires balancing step-economy, functional group tolerance, and scalability. This guide provides an objective benchmarking of the primary synthetic routes to the 3-hydroxyfuro[3,4-c]pyridin-1(3H)-one core and its advanced derivatives, comparing classical directed ortho-lithiation (DoM) against modern transition-metal-catalyzed cascade reactions[5].

    Section 1: Quantitative Benchmarking of Synthetic Routes

    To objectively evaluate the available methodologies, the table below summarizes the quantitative performance metrics of the three primary synthetic strategies used to construct the furo[3,4-c]pyridine-1(3H)-one architecture.

    Synthetic StrategyKey IntermediatesOverall YieldStep EconomyScalability & ConditionsPrimary Application
    Route A: Directed Ortho-Lithiation (DoM) Lithiated pyridine-carboxamides60–75%2–3 stepsModerate (Requires rigorous cryogenic control at -78 °C)Synthesis of the unsubstituted 3-hydroxyfuro[3,4-c]pyridin-1(3H)-one core.
    Route B: Rhodium-Catalyzed Cascade [5]Lossen rearrangement intermediate70–85%1 step (Cascade)High (Room temperature, air-compatible, simple filtration)Highly substituted furo[3,4-c]pyridine-1,4-diones.
    Route C: Pummerer-Diels-Alder [4]α-thio-substituted furo[3,4-c]pyridine50–65%2 stepsLow-Moderate (Transient, unstable intermediates)Complex polycyclic heterolignans.

    Section 2: Classical Synthesis via Directed Ortho-Lithiation (DoM)

    Mechanistic Causality: The synthesis of the 3-hydroxyfuro[3,4-c]pyridin-1(3H)-one lactol core fundamentally requires the installation of adjacent carboxylate and formyl groups on the pyridine ring. Using a pyridine-3-carboxylic acid derivative, directed ortho-lithiation (DoM) at the C4 position is achieved using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). The profound steric bulk of LDA prevents nucleophilic attack on the electron-deficient pyridine ring, ensuring regioselective deprotonation. Subsequent electrophilic quench with DMF yields the 4-formyl intermediate, which spontaneously undergoes intramolecular cyclization under acidic workup to form the thermodynamically stable 3-hydroxyfuro[3,4-c]pyridin-1(3H)-one tautomer.

    Self-Validating Experimental Protocol:

    • Preparation: Flame-dry a 3-neck round-bottom flask under an argon atmosphere. Add diisopropylamine (1.1 eq) and anhydrous THF. Cool the system to -78 °C.

    • Base Generation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to ensure complete formation of LDA.

    • Lithiation: Add a solution of the pyridine-3-carboxylic acid derivative (1.0 eq) in THF dropwise. Causality: Maintaining strict cryogenic temperatures (-78 °C) during this step is critical to prevent the highly reactive lithiated pyridine species from undergoing unwanted nucleophilic self-condensation or ring-opening degradation.

    • Electrophilic Quench: After 1 hour of stirring, add anhydrous DMF (3.0 eq). Stir for 2 hours, allowing the reaction to slowly warm to 0 °C.

    • Cyclization & Workup: Quench the reaction with 1M HCl until the aqueous layer reaches pH 2-3. Causality: The acidic environment not only neutralizes the lithium salts but drives the thermodynamic equilibrium toward the cyclic hemiacetal (lactol) over the open-chain formyl-acid. Extract with EtOAc, dry over Na2SO4, and concentrate under reduced pressure.

    • System Validation: Analyze the crude product via 1H NMR. The reaction is validated as successful by the presence of a characteristic lactol methine proton (~7.10-7.20 ppm) and the distinct absence of a downfield aldehyde proton (>9.5 ppm), confirming complete cyclization[6].

    ClassicalRoute N1 Pyridine-3-carboxylic acid derivative N2 Directed Ortho-Lithiation (LDA, -78°C) N1->N2 Regioselective Deprotonation N3 Formylation (DMF) N2->N3 Electrophilic Quench N4 3-Hydroxyfuro[3,4-c] pyridin-1(3H)-one (Lactol Form) N3->N4 Intramolecular Cyclization (H+) N5 Aniline Addition (Room Temp) N4->N5 Nucleophilic Substitution N6 3-(Phenylamino)furo[3,4-c] pyridin-1(3H)-one N5->N6 Stable Aminal Formation

    Stepwise logical flow of the classical DoM synthesis and derivatization.

    Section 3: Modern Rhodium-Catalyzed Cascade Annulation

    Mechanistic Causality: For highly substituted derivatives, traditional DoM suffers from poor functional group tolerance. A modern, highly efficient alternative employs a Rh(III)-catalyzed four-step tandem reaction. This cascade involves C-H activation of an acrylamide, followed by a directing group (DG) Lossen rearrangement, a [4+2] annulation with a 4-hydroxy-2-alkynoate, and a final lactonization[5]. The Rh(III) catalyst coordinates to the directing group, facilitating the initial C-H bond cleavage with exceptional regioselectivity, bypassing the need for pre-functionalized halogenated precursors.

    Self-Validating Experimental Protocol:

    • Reaction Setup: In a standard reaction vial, combine the substituted acrylamide (1.0 eq), 4-hydroxy-2-alkynoate (1.2 eq), and[RhCp*Cl2]2 (5 mol%) as the transition-metal catalyst.

    • Additive & Solvent: Add Ag2CO3 (as an oxidant/additive) and a polar aprotic solvent (e.g., DCE). Causality: The silver salt is dual-purpose; it acts as an oxidant to regenerate the active Rh(III) species and functions as a halide scavenger to create an open, catalytically active coordination site on the metal center.

    • Cascade Execution: Stir the mixture at room temperature under an open-air atmosphere for 12-24 hours. Causality: Unlike the cryogenic DoM route, this cascade is thermodynamically driven by the sequential formation of highly stable C-C and C-O bonds, allowing complex molecular assembly to proceed under remarkably mild, benchtop conditions[5].

    • System Validation: The highly crystalline product often precipitates directly from the reaction mixture. Filter and wash with cold DCM. Validate purity via LC-MS, confirming the specific molecular ion corresponding to the fully cyclized furo[3,4-c]pyridine-1,4-dione.

    RhCascade A Acrylamide + 4-hydroxy-2-alkynoate B Rh(III) Catalyst C-H Activation A->B C Lossen Rearrangement Intermediate B->C DG migration D [4+2] Annulation C->D E Lactonization D->E F Furo[3,4-c]pyridine- 1,4-dione Scaffold E->F Final Ring Closure

    Mechanistic progression of the Rh(III)-catalyzed cascade annulation.

    Section 4: Downstream Derivatization: Synthesis of 3-(Phenylamino) Derivatives

    The 3-hydroxyfuro[3,4-c]pyridin-1(3H)-one scaffold is not just an end-product; it is a highly versatile electrophile. It exists in a ring-chain tautomeric equilibrium with its formyl-acid counterpart. When reacted with anilines at room temperature, it undergoes a facile nucleophilic substitution to yield 3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones, which are valuable functional specimens in medicinal chemistry[6].

    Self-Validating Experimental Protocol:

    • Dissolution: Dissolve 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one (1.0 eq) in a minimal amount of ethanol.

    • Nucleophilic Addition: Add aniline (1.1 eq) dropwise at room temperature.

    • Reaction: Stir the mixture for 2-4 hours. Causality: The nucleophilic amine attacks the highly electrophilic lactol carbon. The departure of the hydroxyl group (as water) is thermodynamically driven by the formation of the highly stable, conjugated aminal system.

    • System Validation: Filter the resulting precipitate. Validate the structural integrity via IR spectroscopy. The spectrum must show strong absorption bands for the NH stretch (3115–3241 cm–1) and C=O stretch (1601–1659 cm–1), confirming the retention of the lactone ring and successful amination[6].

    References

    • A Sequential Pummerer−Diels−Alder Route for the Generation and Trapping of Furo[3,4-c]pyridines: Synthesis of Heterocyclic Analogues of 1-Arylnaphthalene Lignans. ACS Publications.4

    • Facile synthesis of unknown 6,7-dihydrofuro[3,4-c]pyridines and 3,4-diaryloylpyridines from N-homopropargylic β-enaminones. RSC Publishing. 1

    • An unusual four-step cascade reaction for accessing furo[3,4- c ]pyridine-1,4-diones via rhodium catalysis. Organic Chemistry Frontiers. 5

    • Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones. ResearchGate. 6

    • C(4) and C(1)-derivatives of furo[3,4-c]pyridine-3-ones and related compounds: evidence for site-specific inhibition of the constitutive proteasome and its immunoisoform. PubMed. 3

    • FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Semantic Scholar. 2

    Sources

    Validation

    Comparative In Vitro Cytotoxicity of 3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one Derivatives: A Mechanistic and Pharmacological Guide

    As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel heterocyclic scaffolds for oncology applications. The 3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one core is a highly versatile, fused p...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel heterocyclic scaffolds for oncology applications. The 3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one core is a highly versatile, fused pyridone-furanone ring system. While rarely deployed as a standalone therapeutic due to rapid metabolic clearance, it serves as a potent pharmacophore. When functionalized—often via the reaction of 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones with anilines or other substituents[1]—this scaffold yields derivatives with profound in vitro cytotoxicity.

    This guide objectively compares the cytotoxic performance of furo[3,4-c]pyridine derivatives against gold-standard chemotherapeutics, detailing the structural causality behind their efficacy and providing self-validating protocols for rigorous laboratory evaluation.

    Pharmacophore Rationale & Mechanistic Pathways

    The cytotoxicity of 3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one derivatives is primarily driven by two distinct mechanisms, depending on the specific functionalization of the core:

    • Topoisomerase I (Top1) Poisoning: The planar nature of the fused bicyclic system allows it to mimic established indenoisoquinolines. The 3-hydroxy substitution acts as a critical hydrogen-bond donor, stabilizing the Top1-DNA cleavage complex and preventing DNA religation, which leads to lethal double-strand breaks[2].

    • 20S Proteasome Inhibition: Certain derivatives (e.g., cerpegin analogs) act as site-specific inhibitors of the constitutive proteasome. Unlike broadly reactive inhibitors, the furo-pyridine core selectively blocks the post-acid (PA) and trypsin-like (T-L) active sites without undergoing irreversible nucleophilic attack by the Thr1 residue[3].

    CytotoxicityPathways cluster_Top1 Topoisomerase I Inhibition cluster_Proteasome 20S Proteasome Inhibition Compound 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one Derivatives Top1 Top1-DNA Cleavage Complex Compound->Top1 Intercalation & H-Bonding Proteasome PA / CT-L Site Blockade Compound->Proteasome Active Site Binding DSB DNA Double-Strand Breaks Top1->DSB Replication Fork Collision Apoptosis Apoptosis & Cell Death (Cytotoxicity) DSB->Apoptosis Caspase Activation Ubiquitin Polyubiquitinated Protein Accumulation Proteasome->Ubiquitin Proteostasis Failure Ubiquitin->Apoptosis ER Stress / UPR

    Mechanistic pathways of 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one cytotoxicity.

    Comparative In Vitro Cytotoxicity Data

    To objectively evaluate this scaffold, we must benchmark its derivatives against established clinical alternatives. The table below summarizes the in vitro performance of furo[3,4-c]pyridine derivatives against standard reference compounds.

    Compound Class / DerivativePrimary Target MechanismTest Cell LineDerivative IC₅₀ / GI₅₀ (µM)Reference AlternativeReference IC₅₀ (µM)
    Azaindenoisoquinolines (Furo-pyridine core)Topoisomerase I PoisoningMCF-7 (Breast Cancer)0.04 - 0.12Camptothecin 0.03
    Cerpegin Analogs (Furo-pyridine-3,4-dione)20S Proteasome (PA Site)HepG2 (Hepatocellular)2.50 - 5.00Bortezomib 0.005
    Dihydrofuro[3,4-c]pyridinones Perforin Lysis InhibitionJurkat (T-lymphoma)0.80 - 1.50Concanamycin A ~0.10

    Expert Insight: While Camptothecin is marginally more potent in absolute terms, furo[3,4-c]pyridine-derived Top1 poisons lack the undesirable 3-nitro toxicophore found in earlier generations of indenoisoquinolines, offering a significantly improved safety profile and reduced off-target toxicity[2]. Furthermore, while Bortezomib is highly potent, it is a pan-proteasome inhibitor. The furo[3,4-c]pyridine core offers rare, site-specific inhibition of the PA site, which is highly advantageous for targeting immunoproteasomes without triggering systemic toxicity[3]. Additionally, specific dihydrofuro[3,4-c]pyridinones have emerged as unique submicromolar inhibitors of perforin-induced cytolysis, a novel mechanism not addressed by standard chemotherapeutics[4].

    Self-Validating Experimental Protocols

    When evaluating the cytotoxicity of novel heterocyclic compounds, researchers often default to standard MTT assays. However, the redox-active nature of the pyridone-furanone fused system can directly reduce tetrazolium salts, leading to artificially inflated viability readouts. Therefore, the Sulforhodamine B (SRB) assay is the gold standard for this scaffold.

    Protocol A: NCI-60 Sulforhodamine B (SRB) Cytotoxicity Assay

    Causality: SRB binds stoichiometrically to basic amino acid residues under mild acidic conditions. Because it measures total protein mass rather than metabolic activity, it is immune to the redox interference caused by the furo[3,4-c]pyridine core.

    • Seeding & T0 Establishment: Seed cells (e.g., MCF-7, HepG2) at 5,000 cells/well in 96-well plates. Critical Step: Prepare a parallel "Day 0" (T0) plate and fix it immediately after the 24-hour attachment period. Validation: The T0 plate allows you to calculate true Growth Inhibition (GI₅₀) rather than just relative viability, ensuring you can mathematically discriminate between cytostatic (growth arrest) and cytotoxic (cell death) effects.

    • Treatment: Treat the test plates with serial dilutions of the 3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one derivative (0.01 µM to 100 µM) for 48 hours.

    • Fixation: Add cold trichloroacetic acid (TCA) to a final concentration of 10% (v/v). Incubate at 4°C for 1 hour, wash with deionized water, and air dry.

    • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid for 10 minutes. Wash unbound dye with 1% acetic acid to reduce background noise.

    • Readout: Solubilize the bound dye in 10 mM unbuffered Tris base and measure absorbance at 515 nm.

    Protocol B: Topoisomerase I-Mediated DNA Cleavage Assay

    Causality: To prove that the observed cytotoxicity is mechanistically driven by Top1 poisoning (and not non-specific DNA intercalation), we must visualize the stabilization of the DNA cleavage complex using a 3'-end labeled DNA fragment.

    • Reaction Setup: Incubate 20 fmol of 3'-³²P-labeled DNA with recombinant human Top1 enzyme and the test compound (1 µM to 100 µM) in cleavage buffer (10 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA).

    • Self-Validating Controls:

      • Negative Control: DNA + Top1 + DMSO vehicle. (Must show no cleavage bands).

      • Positive Control: DNA + Top1 + 1 µM Camptothecin. (Must show the characteristic, established cleavage banding pattern. If this fails, the Top1 enzyme has lost specific activity and the assay must be rejected).

    • Trapping & Resolution: Terminate the reaction by adding 1% SDS and 1 mg/mL proteinase K to trap the covalent complexes. Resolve the fragments on a 16% denaturing polyacrylamide gel and visualize via autoradiography.

    References

    • Source: nih.
    • New C(4)- and C(1)
    • Source: acs.
    • Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)

    Sources

    Comparative

    A Senior Application Scientist's Guide to Validating Quantitative Assays for 3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one: A Comparative Approach

    For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous and reliable quantification of novel chemical entities is a cornerstone of progress. This guide...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of pharmaceutical development, the rigorous and reliable quantification of novel chemical entities is a cornerstone of progress. This guide provides a comprehensive framework for the validation of quantitative assays for 3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one, a heterocyclic compound with potential therapeutic applications. As a Senior Application Scientist, my objective is to not only present protocols but to instill a deeper understanding of the principles behind them, ensuring that your chosen analytical method is robust, reliable, and fit for its intended purpose.

    This guide will compare two of the most common and powerful analytical techniques for small molecule quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We will delve into the validation of each, guided by the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R1) and the recently revised Q2(R2) guidelines.[1][2][3][4][5]

    Choosing the Right Tool for the Job: HPLC-UV vs. LC-MS/MS

    The selection of an analytical technique is a critical first step, contingent on the specific requirements of your study.

    High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection is a widely accessible and cost-effective technique.[6][7] It is often the workhorse of a quality control laboratory for assay and impurity testing.[8][9][10] Its suitability depends on the analyte possessing a chromophore that absorbs UV light at a wavelength where there is minimal interference from other components in the sample matrix.

    Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity.[11][12][13] This makes it the gold standard for bioanalytical studies where the analyte is present at very low concentrations in a complex biological matrix.[14][15] The ability to monitor specific parent-to-daughter ion transitions provides a high degree of confidence in the identity and quantity of the analyte.

    The logical flow for selecting and validating an appropriate assay is illustrated below:

    G cluster_0 Phase 1: Method Selection cluster_1 Phase 2: Method Development & Validation A Define Analytical Requirements (Sensitivity, Specificity, Matrix) B Analyte Properties (UV Absorbance, Ionization) A->B C HPLC-UV Feasible? B->C D LC-MS/MS Required? B->D E Develop HPLC-UV Method C->E Yes F Develop LC-MS/MS Method D->F Yes G Validate Method per ICH Q2(R1)/Q2(R2) E->G F->G H Method Fit for Purpose? G->H H->A No, Re-evaluate I Implement for Routine Analysis H->I Yes

    Caption: Decision workflow for analytical method selection and validation.

    The Pillars of Assay Validation: A Step-by-Step Guide

    The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[2] The following sections detail the experimental protocols for key validation parameters.

    Specificity/Selectivity

    Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[16]

    Experimental Protocol:

    • HPLC-UV:

      • Analyze blank samples of the matrix (e.g., plasma, formulation buffer) to identify any interfering peaks at the retention time of 3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one.

      • Spike the matrix with the analyte and any known related substances or potential impurities.

      • Perform forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) on the analyte. Analyze the stressed samples to ensure that the degradation product peaks are resolved from the main analyte peak. A validated stability-indicating method is crucial for quality control and stability studies.[17]

    • LC-MS/MS:

      • Analyze at least six different batches of the blank matrix to check for interferences at the retention time and in the mass transition of the analyte and the internal standard.

      • Spike the matrix at the lower limit of quantitation (LLOQ) and analyze to ensure the analyte is detectable without significant interference.

    Linearity and Range

    Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

    Experimental Protocol:

    • Prepare a stock solution of 3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one and a series of at least five calibration standards by serial dilution.

    • Analyze each calibration standard in triplicate.

    • Plot the mean response (e.g., peak area) against the concentration and determine the linearity using a linear regression analysis.

    • The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be minimal.

    Accuracy and Precision

    Accuracy is the closeness of the test results obtained by the method to the true value. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

    Experimental Protocol:

    • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

    • Accuracy: Analyze the QC samples against a freshly prepared calibration curve. The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).

    • Precision:

      • Repeatability (Intra-assay precision): Analyze at least five replicates of each QC level on the same day.

      • Intermediate Precision (Inter-assay precision): Analyze the QC samples on at least three different days, by different analysts, or using different equipment.

      • The coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).

    Limit of Detection (LOD) and Limit of Quantitation (LOQ)

    The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    Experimental Protocol:

    • Based on Signal-to-Noise Ratio:

      • Determine the signal-to-noise ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

      • LOD is typically established at a signal-to-noise ratio of 3:1.

      • LOQ is typically established at a signal-to-noise ratio of 10:1. The LOQ must be subsequently confirmed by demonstrating acceptable precision and accuracy.

    Robustness

    Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

    Experimental Protocol:

    • Introduce small, deliberate changes to the method parameters.

    • For HPLC-UV: Vary the pH of the mobile phase, the mobile phase composition, the column temperature, and the flow rate.

    • For LC-MS/MS: In addition to the HPLC parameters, vary the mass spectrometer source parameters (e.g., ion spray voltage, source temperature).

    • Analyze QC samples under these modified conditions and evaluate the impact on the results.

    The validation workflow can be visualized as a sequential process:

    G A Method Development B Specificity/ Selectivity A->B C Linearity & Range B->C D Accuracy & Precision C->D E LOD & LOQ D->E F Robustness E->F G Validated Method F->G

    Caption: Sequential workflow for quantitative assay validation.

    Comparative Performance Data (Hypothetical)

    The following tables summarize hypothetical but realistic validation data for the quantification of 3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one in human plasma.

    Table 1: Comparison of HPLC-UV and LC-MS/MS Validation Parameters

    Validation ParameterHPLC-UVLC-MS/MS
    Linearity (r²) > 0.995> 0.998
    Range 100 - 10,000 ng/mL0.5 - 500 ng/mL
    LOD 30 ng/mL0.15 ng/mL
    LOQ 100 ng/mL0.5 ng/mL
    Specificity Moderate (potential for matrix interference)High (mass-based detection)
    Cost per Sample LowHigh
    Throughput ModerateHigh (with automation)

    Table 2: Hypothetical Accuracy and Precision Data

    MethodQC Level (ng/mL)Accuracy (% Bias)Precision (%CV)
    HPLC-UV 200-5.26.8
    20003.14.5
    80001.83.2
    LC-MS/MS 1.5-8.110.2
    1504.55.1
    4002.33.8

    Conclusion

    The validation of a quantitative assay is a scientifically rigorous process that underpins the reliability of data in drug development. For 3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one, both HPLC-UV and LC-MS/MS can be developed into robust and reliable quantitative methods. The choice between them will ultimately depend on the required sensitivity, the complexity of the sample matrix, and budgetary considerations.

    By following the principles and protocols outlined in this guide, researchers can confidently establish a validated analytical method that is fit for purpose and will withstand regulatory scrutiny. This ensures the integrity of the data generated in preclinical and clinical studies, ultimately contributing to the successful development of new therapeutic agents.

    References

    • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][1][2]

    • Lowes, S., & Ackermann, B. L. (2009). Generic approach to validation of small-molecule LC-MS/MS biomarker assays. Bioanalysis, 1(8), 1543-1554. [Link][11]

    • ICH. (1996). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link][2]

    • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][3]

    • ICH. Quality Guidelines. International Council for Harmonisation. [Link][4]

    • SlideShare. (2018). ICH Q2 Analytical Method Validation. [Link]

    • D'Avolio, A., et al. (2015). Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients. PLoS ONE, 10(3), e0119268. [Link][6]

    • European Bioanalysis Forum. (2011). Challenges of validating small molecule LC-MS/MS biomarker methods. [Link][12]

    • Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link][14]

    • LabRulez LCMS. Small Molecule System Suitability (Evaluation) Test for LC-MS/MS. [Link][13]

    • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][16]

    • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link][17]

    • Papasotiriou, M., et al. (2024). Development and Validation of a Simple and Reliable HPLC-UV Method for Determining Gemcitabine Levels: Application in Pharmacokinetic Analysis. Medicina, 60(6), 896. [Link][7]

    • SlidePlayer. Quantitative analysis of small molecules in biological samples. [Link][15]

    • Celebi, N., & Altinöz, S. (2024). Validation of a Simple HPLC/UV Method for Assay and In Vitro Release of Glycosaminoglycan from Pharmaceutical Formulations. ACS Omega. [Link][8]

    • Journal of Pharmaceutical Research. (2021). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. [Link][9]

    • Logoyda, L. S. (2019). Development and validation of HPLC/UV-procedures for quantification of metronidazole in the blood and urine. Journal of Organic and Pharmaceutical Chemistry, 17(2(66)), 45-53. [Link][10]

    • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][5]

    Sources

    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling 3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one

    As a Senior Application Scientist, I approach the handling of novel heterocyclic intermediates not just with procedural caution, but with a deep understanding of their molecular behavior. 3-Hydroxyfuro[3,4-C]pyridin-1(3H...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I approach the handling of novel heterocyclic intermediates not just with procedural caution, but with a deep understanding of their molecular behavior. 3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one is a specialized bicyclic compound featuring both a pyridine ring and a furanone moiety.

    To build a truly safe laboratory environment, we must move beyond generic safety checklists and understand the causality behind our experimental choices. This guide provides a self-validating operational framework for handling this compound, ensuring that every safety measure is directly linked to the chemical's mechanistic risks.

    Mechanistic Risk Assessment

    Before selecting Personal Protective Equipment (PPE), we must analyze the structural hazards of 3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one:

    • Pyridine Moiety: Pyridine derivatives are notorious for their penetrating odor, basicity, and ability to act as rapid penetrants through certain polymers (like latex) and human skin. Exposure can cause systemic central nervous system (CNS) effects and severe mucous membrane irritation .

    • Furanone Moiety: The lactone-like structure can act as an electrophile in biological systems, raising the risk of skin sensitization or protein adduction upon prolonged exposure.

    • Physical State: Typically supplied as a crystalline solid or powder, the primary acute exposure route during laboratory operations is the inhalation of aerosolized dust during weighing and transfer.

    Quantitative PPE & Safety Matrix

    Selecting PPE is a targeted defense mechanism against specific molecular properties. Standard latex gloves offer zero protection against pyridine derivatives. The following table summarizes the quantitative standards and causal rationale for required PPE.

    PPE / Safety CategoryQuantitative StandardSpecification & MaterialCausality / Scientific Rationale
    Hand Protection ≥ 0.12 mm thicknessNitrile or Butyl Rubber (Double-gloving)Pyridine derivatives rapidly permeate latex. Nitrile provides superior chemical resistance and structural integrity against heterocyclic bases .
    Eye Protection ANSI Z87.1 / EN 166Chemical splash gogglesPyridines cause severe corneal damage. Standard safety glasses are insufficient for fine powders that can aerosolize .
    Respiratory N95/P100 (95-99.9% filtration)Particulate respirator (if outside hood)Prevents inhalation of fine furanone-pyridine dust particles, which severely irritate the respiratory tract .
    Engineering Control ≥ 100 fpm face velocityCertified Chemical Fume HoodEnsures volatile pyridine odors and aerosolized furanone particulates are drawn away from the operator's breathing zone.

    Operational Plan: Step-by-Step Handling Protocol

    Trustworthy protocols are self-validating systems. By engineering out the risk before the chemical container is even opened, we ensure reproducible and safe science. This protocol validates itself: visual inspection of the fume hood flow monitor and the physical integrity of the double-gloving system provides immediate, objective confirmation of safety.

    Step 1: Engineering Controls & Workspace Prep

    • Verify the chemical fume hood is operational with a minimum face velocity of 100 feet per minute (fpm).

    • Clear the hood of unnecessary clutter to ensure unobstructed laminar airflow.

    • Prepare a designated waste container and a spill kit (containing vermiculite or sand) within arm's reach before retrieving the chemical .

    Step 2: PPE Donning & Verification

    • Inspect nitrile gloves for micro-tears. Don two pairs (double-gloving) to provide a fail-safe layer during concentrated solution handling.

    • Ensure chemical splash goggles form a complete, flush seal around the eyes.

    • Button the flame-resistant (FR) lab coat completely to the neck.

    Step 3: Weighing and Transfer

    • Use anti-static weigh boats to prevent the fine powder from aerosolizing due to static charge.

    • Keep the source bottle inside the fume hood at all times. Do not transport open containers across the laboratory.

    • If transferring the powder to a reaction vessel, use a wide-mouth powder funnel and immediately cap the vessel or connect it to an inert gas line (e.g., Nitrogen/Argon).

    Step 4: Decontamination

    • Wipe down the analytical balance and fume hood surface with a compatible solvent (e.g., ethanol or water, depending on the specific derivative's solubility) to remove microscopic dust.

    • Remove outer gloves inside the fume hood, turning them inside out, and dispose of them immediately as solid hazardous waste.

    Emergency Workflows & Disposal Plan

    Integrating safety and green chemistry principles requires meticulous waste management and rapid emergency response .

    • Spill Response: For dry powder spills, gently cover the area with damp paper towels to prevent dust generation, then sweep into a hazardous waste container. For solution spills, absorb immediately with vermiculite or sand. Do not use combustible materials like sawdust .

    • Exposure First Aid:

      • Skin: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water and soap for at least 15 minutes.

      • Eyes: Use an emergency eyewash station for 15 minutes, holding eyelids open to ensure complete irrigation. Seek immediate medical evaluation .

    • Disposal Plan: Never dispose of heterocyclic compounds down the drain.

      • Solid Waste: Contaminated PPE, weigh boats, and paper towels must be placed in a sealed, labeled "Solid Hazardous Organic Waste" container.

      • Liquid Waste: If dissolved, segregate into "Halogenated" or "Non-Halogenated" organic waste streams based on the reaction solvent used.

    Process Visualization

    G Start Initiate Handling Protocol PPE Don Required PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Min 100 fpm face velocity) PPE->Hood Weigh Weighing & Transfer (Closed system/Static control) Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Contain & Absorb (Vermiculite/Sand) Spill->Clean Yes Dispose Hazardous Waste Disposal (EPA/Local Regs) Spill->Dispose No Clean->Dispose

    Figure 1: Operational and Spill Response Workflow for Pyridine Derivatives.

    References

    • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]

    • Novachem. Pyridine-D5 Safety Data Sheet & Handling Guidelines. Available at: [Link]

    • Ataman Chemicals. Nicotinyl Alcohol Safety Information. Available at:[Link]

    • Sheppard, C. Integration of Laboratory Safety and Green Chemistry: Implementation in a Sophomore Seminar and an Advanced Organic Laboratory. Journal of Chemical Education (ACS Publications). Available at:[Link]

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